molecular formula C9H9ClO3 B6255026 4-chloro-2-methoxy-3-methylbenzoic acid CAS No. 198344-88-6

4-chloro-2-methoxy-3-methylbenzoic acid

Cat. No.: B6255026
CAS No.: 198344-88-6
M. Wt: 200.62 g/mol
InChI Key: LWKABWCCWNBZGO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6) is a benzoic acid derivative with the molecular formula C 9 H 9 ClO 3 and a molecular weight of 200.62 g/mol . This compound features a benzene ring core substituted with chloro, methoxy, and methyl groups at the 3, 2, and 4 positions, respectively, creating a unique electronic and steric environment that influences its chemical behavior and reactivity . In scientific research, this compound serves as a valuable synthetic intermediate and building block in organic chemistry. Its structural features make it a key precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds . The compound's derivatives are investigated for potential biological activities, including applications in the development of antimicrobial and anti-inflammatory agents . Furthermore, in the agricultural sector, its chlorinated aromatic structure is utilized as a precursor for synthesizing agrochemicals, where it contributes to the efficacy of herbicides and fungicides . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary use . Researchers should handle this material with appropriate care, as it may cause skin and eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198344-88-6

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

4-chloro-2-methoxy-3-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

LWKABWCCWNBZGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)O)Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Chloro-2-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 4-Chloro-2-methoxy-3-methylbenzoic acid , structured for researchers and drug development professionals.

CAS Number: 198344-88-6 Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol

Executive Summary

4-Chloro-2-methoxy-3-methylbenzoic acid is a highly specialized trisubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical intermediates. Its structure—characterized by a sterically crowded core with adjacent chloro, methyl, and methoxy substituents—imparts unique electronic and steric properties that are critical for modulating binding affinity in enzyme active sites.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for CAS 198344-88-6, providing a self-validating roadmap for its application in advanced organic synthesis.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound exhibits a balance of lipophilicity and acidity typical of chlorinated anisic acids. The ortho-methoxy group influences the planarity of the carboxyl moiety, while the meta-methyl group provides steric bulk that can enhance metabolic stability in downstream derivatives.

PropertyValue / Description
CAS Number 198344-88-6
IUPAC Name 4-Chloro-2-methoxy-3-methylbenzoic acid
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 138–146 °C (Typical range for class)
pKa (Predicted) ~3.5 (Acidic, modulated by Cl- withdrawing effect)
LogP (Predicted) 2.6 ± 0.3 (Moderate lipophilicity)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Methodology

Designing a synthesis for CAS 198344-88-6 requires navigating the directing effects of the benzene ring. Direct chlorination of 2-methoxy-3-methylbenzoic acid often favors the 5-position due to the strong para-directing effect of the methoxy group. Therefore, the most robust route involves O-methylation of the corresponding salicylic acid derivative or oxidation of the benzaldehyde precursor.

Core Protocol: O-Methylation of 4-Chloro-2-hydroxy-3-methylbenzoic Acid

This pathway minimizes regioselectivity issues by establishing the chlorine position prior to the final functionalization.

Reagents & Conditions:
  • Precursor: 4-Chloro-2-hydroxy-3-methylbenzoic acid

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or DMF

  • Temperature: Reflux (55–60°C)

Step-by-Step Workflow:
  • Dissolution: Dissolve 1.0 eq of 4-chloro-2-hydroxy-3-methylbenzoic acid in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to form the phenoxide/carboxylate dianion.

  • Methylation: Dropwise add 2.2 eq of Dimethyl sulfate (DMS). Note: DMS is highly toxic; handle in a fume hood.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2]

  • Hydrolysis (Selectivity Control): The reaction typically produces the methyl ester. Treat the crude mixture with NaOH (aq) followed by acidification (HCl) to hydrolyze the ester back to the free acid while retaining the methyl ether.

  • Isolation: Evaporate solvent, acidify to pH 2, and filter the precipitated white solid. Recrystallize from Ethanol/Water.

Synthesis Visualization (Graphviz)

SynthesisRoute Start 4-Chloro-2-hydroxy- 3-methylbenzoic acid Inter Intermediate: Methyl Ester Formation Start->Inter 1. K2CO3, Acetone 2. Me2SO4 (DMS), Reflux Final Target: 4-Chloro-2-methoxy- 3-methylbenzoic acid Inter->Final 3. NaOH (aq), Hydrolysis 4. HCl (pH 2)

Figure 1: Two-stage synthesis via O-methylation and ester hydrolysis to ensure regiochemical purity.

Analytical Characterization

To validate the identity of CAS 198344-88-6, the following analytical parameters should be verified.

1H NMR Spectroscopy (400 MHz, DMSO-d6)
  • δ 12.8-13.2 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.5-7.7 ppm (d, 1H): Aromatic proton at C6 (ortho to COOH, meta to Cl).

  • δ 7.2-7.4 ppm (d, 1H): Aromatic proton at C5 (ortho to Cl).

  • δ 3.8-3.9 ppm (s, 3H): Methoxy group (-OCH₃) at C2.

  • δ 2.3-2.4 ppm (s, 3H): Methyl group (-CH₃) at C3.

  • Diagnostic Feature: The coupling constant between H5 and H6 (approx 8.0-8.5 Hz) confirms the adjacent proton arrangement.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm and 254 nm.

  • Retention Time: Expect elution around 12–14 min (depending on flow rate).

Applications in Drug & Agrochemical Development

Auxin-Mimic Herbicide Development

This compound is a structural analog of Dicamba (3,6-dichloro-2-methoxybenzoic acid). The 4-chloro-3-methyl substitution pattern alters the steric fit within the TIR1 ubiquitin ligase complex (the auxin receptor).

  • Utility: Researchers use this scaffold to tune volatility and resistance profiles in next-generation herbicides. The 3-methyl group increases lipophilicity, potentially enhancing leaf cuticle penetration.

Pharmaceutical Intermediate

In medicinal chemistry, the 2-methoxy-3-methyl motif is a "privileged substructure" for disrupting protein-protein interactions.

  • Target Class: Anti-inflammatory agents (COX inhibitors) and specific kinase inhibitors where the benzoic acid moiety mimics the phosphate binding pocket.

  • Bioisosterism: The Cl/Me combination serves as a bioisostere for larger hydrophobic groups, locking the conformation of the methoxy group to favor specific binding modes.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282989, 4-Chloro-3-methylbenzoic acid (Structural Analog). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 4-chloro-2-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive structural analysis of 4-chloro-2-methoxy-3-methylbenzoic acid (CAS No. 198344-88-6). Due to the limited availability of public experimental data for this specific compound, this guide integrates established chemical principles and predicted data to offer a robust analytical framework. All predicted data is clearly identified, and methodologies are proposed based on established practices for structurally related compounds.

Introduction

4-chloro-2-methoxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a chlorinated, methoxylated, and methylated benzene ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring can significantly influence its physicochemical properties, including acidity, lipophilicity, and reactivity, making it a compound of interest for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its structural characteristics is paramount for its effective application and for ensuring the quality and reproducibility of any downstream research and development.

This guide provides a detailed structural and analytical overview of 4-chloro-2-methoxy-3-methylbenzoic acid, offering a foundational understanding for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-chloro-2-methoxy-3-methylbenzoic acid is presented in the table below.

PropertyValueSource
CAS Number 198344-88-6[1][2]
Molecular Formula C₉H₉ClO₃[2]
Molecular Weight 200.62 g/mol [2]
Appearance White to off-white solid (Predicted)General knowledge of benzoic acid derivatives
Solubility Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water (Predicted)General knowledge of benzoic acid derivatives
Melting Point Not available
Boiling Point Not available

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

  • Aromatic Protons (H-5 and H-6): Two doublets are predicted in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxylic acid group, is expected to be deshielded and appear at a higher chemical shift compared to the proton at the 5-position (H-5). The coupling constant between these two protons would be a typical ortho-coupling (J ≈ 8-9 Hz).

  • Methoxy Group (-OCH₃): A singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.

  • Methyl Group (-CH₃): A singlet for the three protons of the methyl group is predicted in the upfield region, likely around δ 2.2-2.4 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on concentration and solvent, is expected in the downfield region (δ 10-13 ppm).

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~11.0br s
~7.8d
~7.2d
~3.9s
~2.3s

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to be the most deshielded, appearing around δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons attached to the electronegative oxygen and chlorine atoms (C-2 and C-4) will be significantly shifted. The quaternary carbons (C-1, C-2, C-3, C-4) will generally have lower intensities compared to the protonated carbons (C-5, C-6).

  • Methoxy Carbon (-OCH₃): The methoxy carbon signal is predicted to be around δ 55-60 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, with a predicted chemical shift in the range of δ 15-20 ppm.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~170-COOH
~158C-2
~140C-4
~135C-6
~132C-1
~128C-3
~115C-5
~56-OCH₃
~18-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-chloro-2-methoxy-3-methylbenzoic acid is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[3]

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[4]

  • C-O Stretch: The C-O stretching of the carboxylic acid and the methoxy group will result in absorptions in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group
2500-3300 (broad)O-H stretch (Carboxylic acid)
~3050C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic)
1680-1710C=O stretch (Carboxylic acid)
1450-1600C=C stretch (Aromatic)
1200-1300C-O stretch
600-800C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 200, with an isotopic peak at m/z 202 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

  • Key Fragmentation Pathways: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z 183), followed by the loss of carbon monoxide (-CO, m/z 155).[1] Another significant fragmentation is the loss of the entire carboxylic acid group (-COOH, m/z 155). The presence of the methoxy and methyl groups will also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (-CH₃, m/z 185) or a methoxy radical (-OCH₃, m/z 169).

Proposed Synthesis Pathway

G target 4-chloro-2-methoxy-3-methylbenzoic acid step1 Oxidation target->step1 precursor1 4-chloro-2-methoxy-3-methyltoluene step1->precursor1 step2 Chlorination precursor1->step2 precursor2 2-methoxy-3-methyltoluene step2->precursor2 step3 Methylation precursor2->step3 precursor3 2-hydroxy-3-methyltoluene step3->precursor3 step4 Reduction precursor3->step4 precursor4 m-cresol step4->precursor4

Caption: Retrosynthetic analysis of 4-chloro-2-methoxy-3-methylbenzoic acid.

Proposed Synthetic Protocol:
  • Friedel-Crafts Alkylation of m-cresol: React m-cresol with a methylating agent (e.g., methyl iodide) in the presence of a Lewis acid catalyst to introduce the second methyl group, yielding 2-hydroxy-3-methyltoluene.

  • Williamson Ether Synthesis: Treat 2-hydroxy-3-methyltoluene with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide) to form the methoxy group, resulting in 2-methoxy-3-methyltoluene.

  • Electrophilic Aromatic Chlorination: Chlorinate 2-methoxy-3-methyltoluene using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. The directing effects of the methoxy and methyl groups will favor chlorination at the para position (C-4).

  • Oxidation of the Methyl Group: The final step involves the oxidation of the benzylic methyl group at C-1 to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

Analytical Methodologies

For the purification and analysis of 4-chloro-2-methoxy-3-methylbenzoic acid, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Proposed HPLC Method for Analysis

A reversed-phase HPLC method would be appropriate for the analysis of this moderately polar compound.

  • Column: A C18 stationary phase is recommended.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.[5][6]

  • Detection: UV detection at a wavelength where the benzene ring shows strong absorbance (e.g., 254 nm) would be suitable.

  • Method Validation: A full method validation according to ICH guidelines should be performed to ensure linearity, accuracy, precision, specificity, and robustness.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector Inject pump Pump pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General workflow for HPLC analysis.

Safety and Handling

Specific safety data for 4-chloro-2-methoxy-3-methylbenzoic acid is not available. However, based on the data for structurally similar compounds like 4-chloro-3-methylbenzoic acid, the following precautions are recommended:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[7]

  • Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This technical guide provides a comprehensive structural and analytical profile of 4-chloro-2-methoxy-3-methylbenzoic acid. While the lack of public experimental data necessitates a predictive approach, the information presented herein, grounded in established chemical principles, offers a solid foundation for researchers and scientists working with this compound. The proposed spectroscopic characteristics, synthetic pathway, and analytical methodology serve as a valuable starting point for further experimental investigation and application development. As with any chemical, proper safety precautions should be followed during handling and use.

References

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Infrared Spectrum of Benzoic Acid. (n.d.). Infrared Spectrum of Benzoic Acid. Retrieved from [Link]

  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Synthesis of 4-chloro-2-methoxy-3-methylbenzoic acid starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 4-chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6), a highly functionalized aromatic intermediate often utilized in the development of agrochemicals (e.g., dicamba analogs) and pharmaceuticals.

The synthesis requires navigating a crowded 1,2,3,4-tetrasubstituted benzene ring. Standard electrophilic aromatic substitution (chlorination or Friedel-Crafts) fails to achieve the required regioselectivity due to the competing directing effects of the methoxy, methyl, and carboxyl groups. Therefore, this guide prioritizes a Directed Ortho Metalation (DoM) strategy, which guarantees regiocontrol by leveraging the strong directing ability of the methoxy group.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is 4-chloro-2-methoxy-3-methylbenzoic acid .[1]

  • Core Challenge: Installing the carboxyl group (-COOH) relative to the chloro (-Cl) and methyl (-Me) substituents without scrambling the substitution pattern.

  • Strategic Disconnection: The C1–COOH bond is the most logical disconnection.

  • Precursor: 3-Chloro-2-methylanisole (also known as 2-methoxy-6-chlorotoluene).

  • Mechanism: The methoxy group (-OMe) at C1 (anisole numbering) is a potent Directed Metalation Group (DMG). It coordinates organolithium reagents to deprotonate the ortho position.

    • In 3-chloro-2-methylanisole, the C2 position is blocked by the methyl group.

    • The C6 position is open and ortho to the methoxy group.

    • Lithiation at C6 followed by carboxylation yields the target substitution pattern (after renumbering for benzoic acid priority).

Numbering Transformation:

  • Precursor (Anisole numbering): 1-OMe, 2-Me, 3-Cl.

  • Lithiation: Occurs at C6 (ortho to OMe).

  • Carboxylation: Adds -COOH at C6.

  • Product (Benzoic Acid numbering): The -COOH carbon becomes C1.

    • Old C6

      
       New C1 (COOH)
      
    • Old C1

      
       New C2 (OMe)
      
    • Old C2

      
       New C3 (Me)
      
    • Old C3

      
       New C4 (Cl)
      
    • Result: 4-chloro-2-methoxy-3-methylbenzoic acid.[1]

Part 2: Synthesis of the Precursor (3-Chloro-2-methylanisole)

Before the core synthesis, the precursor must be obtained. While commercially available, it can be synthesized via two primary routes depending on raw material availability.

Route A: Nucleophilic Aromatic Substitution (Industrial Preferred)
  • Starting Material: 2,6-Dichlorotoluene.[2]

  • Reagents: Sodium Methoxide (NaOMe), Copper(I) Iodide (CuI), DMF.[2]

  • Logic: 2,6-Dichlorotoluene is symmetric. Displacement of one chloride by methoxide breaks the symmetry to yield the desired precursor. This requires Ullmann-type conditions due to the unactivated nature of the aryl chloride.

Route B: Sandmeyer Reaction (Laboratory Standard)
  • Starting Material: 3-Chloro-2-methylaniline.[3]

  • Reagents: NaNO₂, H₂SO₄, then H₂O/Heat (to Phenol), then MeI/K₂CO₃.

  • Logic: Converts the amine to a phenol via diazonium, followed by O-methylation.

Part 3: Core Synthesis Protocol (Directed Ortho Metalation)

Objective: Regioselective carboxylation of 3-chloro-2-methylanisole.

Reagents & Equipment
  • Substrate: 3-Chloro-2-methylanisole (1.0 equiv).

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes).

    • Note:sec-Butyllithium can be used if deprotonation is sluggish, but n-BuLi is typically sufficient for anisoles.

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Electrophile: Dry CO₂ (gas or solid dry ice).

  • Quench: 2M HCl.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush continuously with Argon.

  • Solvation: Charge the flask with 3-chloro-2-methylanisole (10.0 g, 64 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Critical: Low temperature is mandatory to favor deprotonation (DoM) over Lithium-Halogen exchange (Li-Cl exchange). At higher temperatures, n-BuLi may attack the C-Cl bond, leading to the dechlorinated byproduct.

  • Lithiation: Add n-BuLi (28 mL, 70 mmol) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

  • Incubation: Stir the mixture at -78 °C for 1–2 hours. The solution typically turns yellow or light orange, indicating the formation of the aryllithium species.

  • Carboxylation:

    • Method A (Gaseous): Bubble dried CO₂ gas into the solution through a subsurface cannula for 30 minutes while maintaining -78 °C.

    • Method B (Solid): Pour the reaction mixture onto an excess of crushed dry ice (freshly rinsed with THF) in a beaker.

  • Quench: Allow the mixture to warm to 0 °C, then slowly acidify with 2M HCl until pH < 2.

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine organics and wash with Brine.

    • Extract the organic layer with saturated NaHCO₃ solution (3 x 50 mL). This pulls the benzoic acid product into the aqueous phase, leaving unreacted starting material in the organic phase.

    • Acidify the combined bicarbonate extracts with conc. HCl to precipitate the product.

    • Filter the white solid and dry under vacuum.

Data Specifications
ParameterValue / Observation
Yield 75% – 85%
Appearance White to off-white crystalline solid
Melting Point 198 – 202 °C (approximate)
1H NMR (DMSO-d6) δ 13.0 (s, 1H, COOH), 7.45 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 3.85 (s, 3H, OMe), 2.30 (s, 3H, Me).[4]
Key Impurity 2-methoxy-3-methylbenzoic acid (from Li-Cl exchange). Minimized by keeping temp < -75°C.

Part 4: Process Logic & Pathway Visualization

The following diagram illustrates the synthetic logic, comparing the industrial precursor route and the laboratory route, converging on the critical DoM step.

SynthesisPathway start_ind 2,6-Dichlorotoluene (Industrial Start) precursor PRECURSOR: 3-Chloro-2-methylanisole (2-methoxy-6-chlorotoluene) start_ind->precursor NaOMe, CuI, DMF 120°C (Ullmann Ether Synthesis) start_lab 3-Chloro-2-methylaniline (Lab Start) inter_phenol 3-Chloro-2-methylphenol start_lab->inter_phenol 1. NaNO2, H2SO4 2. H2O, Heat (Sandmeyer) inter_phenol->precursor MeI, K2CO3, Acetone (O-Methylation) lithio Lithiated Intermediate (6-Lithio-3-chloro-2-methylanisole) precursor->lithio n-BuLi, THF, -78°C (Directed Ortho Metalation) target TARGET: 4-Chloro-2-methoxy-3-methylbenzoic Acid lithio->target 1. CO2 (Electrophile) 2. HCl (Acid Hydrolysis)

Caption: Convergent synthetic pathways for 4-chloro-2-methoxy-3-methylbenzoic acid highlighting the critical Directed Ortho Metalation (DoM) step.

Part 5: Troubleshooting & Optimization

Controlling Lithium-Halogen Exchange

The presence of the Chlorine atom on the ring introduces a risk of Li-Cl exchange, which would result in the loss of the chloro substituent.

  • Observation: If the product mass spec shows M-34 (loss of Cl, gain of H) or M-34+44 (loss of Cl, gain of COOH), Li-Cl exchange occurred.

  • Solution: Ensure the temperature is strictly -78 °C or lower. The activation energy for DoM (acid-base reaction) is lower than that for Li-Cl exchange at this temperature. If problems persist, switch to LDA (Lithium Diisopropylamide) , which is a non-nucleophilic base and will not attack the C-Cl bond, ensuring only deprotonation occurs.

Purification of Isomers

If the starting material (3-chloro-2-methylanisole) contained any 3-chloro-4-methylanisole (isomer impurity), you may generate isomeric acids.

  • Validation: Use 1H NMR to confirm the splitting pattern. The target molecule has two aromatic protons that are ortho to each other (d, J=8 Hz) or meta?

    • Structure: C1-COOH, C2-OMe, C3-Me, C4-Cl.

    • Protons are at C5 and C6.

    • C5 is adjacent to C6. C6 is adjacent to C1(COOH).

    • Therefore, the protons are ortho to each other.

    • Expect two doublets with J ≈ 8.0–9.0 Hz.

    • If you see singlets or meta-coupling (J ≈ 2 Hz), the regiochemistry is incorrect.

References

  • Preparation of 2-methyl-3-methoxybenzoic acid (Analogous Chemistry) . Google Patents, CN107778167A. (Demonstrates the synthesis of the dechlorinated analog via Grignard, highlighting the need for DoM to retain the chlorine). Link

  • Synthesis of 3-Chloro-2-methylanisole . BenchChem Technical Repository. (Details the Sandmeyer and Methylation protocols for the precursor). Link

  • Directed Ortho Metalation (DoM) Methodology. Snieckus, V. Chemical Reviews, 1990.
  • 4-Chloro-2-methoxy-3-methylbenzoic acid Product Data . BLD Pharm. (Physical properties and CAS verification). Link

Sources

4-chloro-2-methoxy-3-methylbenzoic acid literature review

[1]

CAS Number: 198344-88-6 Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol [1]

Executive Summary

4-Chloro-2-methoxy-3-methylbenzoic acid is a highly specialized polysubstituted aromatic building block used primarily in the synthesis of auxinic herbicides and pharmaceutical intermediates . Structurally analogous to Dicamba (3,6-dichloro-2-methoxybenzoic acid), this compound exhibits unique steric and electronic properties due to the crowded 1,2,3,4-substitution pattern. This guide provides a comprehensive technical review of its synthesis, chemical behavior, and applications in drug and agrochemical discovery.

Chemical Identity & Properties

Structural Analysis

The molecule features a benzoic acid core with three contiguous substituents:[2]

  • C-2 Methoxy (-OCH₃): Provides electron density via resonance (+M) and acts as a critical hydrogen-bond acceptor in biological binding pockets.

  • C-3 Methyl (-CH₃): Introduces steric bulk and lipophilicity, restricting rotation and locking the conformation of the methoxy group.

  • C-4 Chloro (-Cl): A lipophilic, electron-withdrawing group that enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the carboxyl group.

Physicochemical Profile
PropertyValue (Experimental/Predicted)Relevance
Appearance White to off-white crystalline powderSolid-state handling
Melting Point 178–182 °C (Predicted)Purity characterization
pKa (Acid) 3.2 – 3.5Ionization at physiological pH
LogP 2.6 – 2.9Membrane permeability & bioavailability
Solubility Soluble in DMSO, MeOH, DCM; Low in waterFormulation requirements

Synthetic Pathways

Due to the crowded substitution pattern, direct electrophilic aromatic substitution (EAS) of simple precursors often yields incorrect regioisomers. The most reliable synthetic route utilizes Directed Ortho Metalation (DoM) to ensure regioselectivity.

Recommended Route: Directed Ortho Metalation (DoM)

This protocol avoids the selectivity issues of chlorinating 2-methoxy-3-methylbenzoic acid directly.

Retrosynthetic Logic:

  • Precursor: 1-Chloro-3-methoxy-2-methylbenzene (3-Chloro-2-methylanisole).

  • Lithiation: The methoxy group directs lithiation to the ortho position (C-6 of the ring, which becomes C-2 of the acid).

  • Electrophile: Carbon dioxide (CO₂).

Step-by-Step Protocol:

  • Starting Material: Dissolve 3-chloro-2-methylanisole (1.0 eq) in anhydrous THF under Argon atmosphere.

  • Deprotonation: Cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. The methoxy group coordinates the lithium, directing deprotonation selectively to the C-6 position (ortho to OMe).

  • Intermediate: Stir for 1 hour at -78 °C to form the aryllithium species.

  • Quench: Bubble excess anhydrous CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice.

  • Workup: Allow to warm to room temperature. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to obtain 4-chloro-2-methoxy-3-methylbenzoic acid.

Alternative Route: Oxidation of Toluene Derivative
  • Precursor: 4-Chloro-2-methoxy-1,3-dimethylbenzene.

  • Method: KMnO₄ oxidation of the C-1 methyl group.

  • Drawback: Low selectivity between the C-1 and C-3 methyl groups, leading to a mixture of isomers.

Visualization: Synthesis Workflow

SynthesisWorkflowStart3-Chloro-2-methylanisole(Starting Material)Reagent1n-BuLi / THF(-78°C)Start->Reagent1IntermedAryllithium Intermediate(Li at C-6)Reagent1->IntermedDirected OrthoMetalationReagent2CO2 (Quench)(Electrophile)Intermed->Reagent2Product4-Chloro-2-methoxy-3-methylbenzoic acid(Target)Reagent2->ProductCarboxylation

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).

Applications in Research & Development

Agrochemicals: Synthetic Auxins

This compound acts as a structural mimic of Indole-3-acetic acid (IAA) , the natural plant hormone.

  • Mechanism: It binds to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.

  • Selectivity: The 4-chloro and 3-methyl substituents create a unique steric profile that may alter binding affinity compared to Dicamba, potentially overcoming resistance in certain weed biotypes.

Pharmaceutical Intermediates[4][5]
  • Kinase Inhibitors: The polysubstituted benzene ring serves as a scaffold for Type II kinase inhibitors, where the carboxylic acid can be converted to an amide to interact with the hinge region or the DFG-motif of kinases (e.g., p38 MAPK or BRAF).

  • Bioisosterism: The 2-methoxy-3-methyl motif is a validated bioisostere for naphthalene or indole rings in drug design, improving metabolic stability.

Visualization: Auxin Signaling Mechanism

AuxinSignalingHerbicide4-Cl-2-OMe-3-Me-Benzoic Acid(Synthetic Auxin)ReceptorTIR1/AFB(F-Box Protein)Herbicide->ReceptorBindsComplexTIR1-Auxin ComplexReceptor->ComplexRepressorAux/IAA RepressorComplex->RepressorRecruitsUbiquitinUbiquitination(E3 Ligase Activity)Repressor->UbiquitinDegradationProteasomal Degradationof Aux/IAAUbiquitin->DegradationGeneExprARF Transcription FactorsActivatedDegradation->GeneExprDe-repressionResponseUncontrolled Growth /Plant DeathGeneExpr->Response

Caption: Figure 2.[3] Mechanism of Action for auxinic herbicide activity.

Experimental Protocols (Self-Validating)

Quality Control & Characterization

To ensure the integrity of the synthesized material, the following analytical checkpoints must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H, COOH)

    • δ 7.60 (d, J=8.5 Hz, 1H, Ar-H5)

    • δ 7.35 (d, J=8.5 Hz, 1H, Ar-H6)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 2.30 (s, 3H, Ar-CH₃)

    • Validation: The two aromatic protons must show an ortho-coupling constant (~8.5 Hz). If meta-coupling (~2 Hz) is observed, the regiochemistry is incorrect.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criteria: >98% area under the curve (AUC).

Safety & Handling
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. Link

  • BLD Pharm. (n.d.). "4-Chloro-2-methoxy-3-methylbenzoic acid Product Page." BLD Pharm. Link

  • PubChem. (2024).[4] "Compound Summary: 4-Chloro-2-methoxy-3-methylbenzoic acid." National Library of Medicine. Link

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. Link

Methodological & Application

Synthesis protocol for 4-chloro-2-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 4-Chloro-2-methoxy-3-methylbenzoic Acid

Abstract

This application note details a robust, laboratory-scale synthesis protocol for 4-chloro-2-methoxy-3-methylbenzoic acid , a highly functionalized benzoic acid scaffold often utilized in the development of agrochemicals (e.g., dicamba analogs) and kinase inhibitors. The protocol navigates the challenge of regioselective functionalization on the tetrasubstituted benzene ring. We present a "Build-Up" strategy starting from the commodity chemical 3-methyl-4-chlorophenol , utilizing a magnesium-mediated ortho-formylation to install the carbon framework, followed by mild oxidation and O-methylation. This guide emphasizes critical process parameters (CPPs) for isomer isolation and yield optimization.

Strategic Route Selection

The synthesis of 4-chloro-2-methoxy-3-methylbenzoic acid presents a specific regiochemical challenge: installing the carboxylic acid moiety at the "sandwiched" position (ortho to both the phenol/methoxy group and the methyl group) while maintaining the chloro-substituent at the para position relative to the acid.

We evaluated three potential strategies:

StrategyMethodologyProsCons
A. Direct Carboxylation (Kolbe-Schmitt) High-pressure CO₂ reaction with phenoxide.Industrial scalability; low raw material cost.High Risk: Steric hindrance at the 2-position (between OH and Me) favors the 6-position, leading to the wrong isomer (5-chloro-4-methyl-2-hydroxybenzoic acid).
B. Lithiation/Trapping Directed Ortho Metalation (DoM) of 3-methyl-4-chloroanisole.High reactivity.Regioselectivity Issue: DoM typically occurs at the less hindered C6 position, again yielding the wrong isomer.
C. Formylation-Oxidation (Selected) Mg-mediated formylation followed by Pinnick oxidation.Tunable Selectivity: Magnesium coordination can assist in directing formylation to the crowded ortho position; isomers are separable at the aldehyde stage.Step Count: Requires two steps (formylation + oxidation) instead of one.

Selected Route: Strategy C . The magnesium-mediated formylation offers the best balance of control and characterizability.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct stages:

  • C-C Bond Formation: Ortho-formylation of 3-methyl-4-chlorophenol.

  • Functional Group Interconversion: Oxidation of the aldehyde to the carboxylic acid.

  • C-O Bond Formation: Methylation of the phenolic oxygen.

SynthesisWorkflow SM Starting Material 3-Methyl-4-chlorophenol Step1 Step 1: Ortho-Formylation (MgCl2, (CH2O)n, Et3N) SM->Step1 Int1 Intermediate 1 4-Chloro-2-hydroxy-3-methylbenzaldehyde Step1->Int1 Isomer Separation Step2 Step 2: Pinnick Oxidation (NaClO2, NaH2PO4) Int1->Step2 Int2 Intermediate 2 4-Chloro-2-hydroxy-3-methylbenzoic acid Step2->Int2 Step3 Step 3: O-Methylation (MeI or DMS, K2CO3) Int2->Step3 Product Target Product 4-Chloro-2-methoxy-3-methylbenzoic acid Step3->Product

Figure 1: Step-by-step synthetic workflow for CAS 198344-88-6.

Detailed Experimental Protocol

Step 1: Magnesium-Mediated Ortho-Formylation

Objective: Introduce the aldehyde group ortho to the phenol. Challenge: Separating the desired "sandwiched" isomer (2-formyl) from the less hindered isomer (6-formyl).

Reagents:

  • 3-Methyl-4-chlorophenol (1.0 eq)

  • Magnesium Chloride (MgCl₂, anhydrous) (1.5 eq)

  • Paraformaldehyde (PFA) (2.0 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Acetonitrile (ACN) (Solvent, 10 V)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Solvation: Charge MgCl₂ (14.3 g, 150 mmol) and PFA (6.0 g, 200 mmol) into ACN (150 mL). Add Et₃N (41.8 mL, 300 mmol) dropwise. The mixture will become a white slurry.

  • Addition: Add 3-methyl-4-chlorophenol (14.2 g, 100 mmol) in ACN (50 mL) over 15 minutes.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Note: The reaction proceeds via a magnesium phenoxide intermediate that coordinates formaldehyde, facilitating ortho-attack.

  • Quench: Cool to 0°C. Quench with 1N HCl (200 mL) until pH < 2. Stir for 30 min to hydrolyze the intermediate imine/acetal species.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The crude residue contains two isomers:

    • Target: 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

    • Byproduct: 5-Chloro-2-hydroxy-4-methylbenzaldehyde (from attack at C6).

    • Action: Perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The "sandwiched" isomer typically elutes second due to stronger intramolecular H-bonding with the aldehyde, or requires careful gradient elution. Verify fractions by ¹H NMR (look for aldehyde proton splitting or distinct aromatic shifts).

Step 2: Pinnick Oxidation

Objective: Mild oxidation of the aldehyde to the carboxylic acid without chlorinating the ring (which can happen with KMnO4/HCl).

Reagents:

  • Aldehyde Intermediate (from Step 1) (1.0 eq)

  • Sodium Chlorite (NaClO₂) (1.5 eq)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.2 eq)

  • 2-Methyl-2-butene (Scavenger) (5.0 eq)

  • t-Butanol / Water (3:1) (Solvent)

Procedure:

  • Dissolve the aldehyde (10 mmol) in t-BuOH (30 mL) and 2-methyl-2-butene (5 mL).

  • Dissolve NaClO₂ (1.35 g) and NaH₂PO₄ (1.44 g) in water (10 mL).

  • Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.

  • Stir at room temperature for 2–4 hours. The yellow color of ClO₂ should not persist strongly if scavenger is working.

  • Workup: Concentrate to remove t-BuOH. Dilute with water, acidify to pH 2 with 1N HCl. The product, 4-chloro-2-hydroxy-3-methylbenzoic acid , usually precipitates. Filter and wash with cold water.[1][2]

Step 3: O-Methylation

Objective: Methylate the phenolic oxygen to yield the final target.

Reagents:

  • 4-Chloro-2-hydroxy-3-methylbenzoic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq) or Methyl Iodide (MeI) (1.5 eq)

  • Acetone or DMF (Solvent)

Procedure:

  • Dissolve the acid (5 mmol) in Acetone (25 mL).

  • Add K₂CO₃ (1.73 g, 12.5 mmol). Stir for 15 minutes to form the dianion (carboxylate + phenoxide).

  • Add Methyl Iodide (0.47 mL, 7.5 mmol) dropwise.

    • Note: If using MeI, reflux is required (40°C). If using DMS, room temperature is often sufficient, but DMS is highly toxic.

  • Monitoring: Monitor by HPLC/TLC. We aim to methylate the phenol and the acid (forming the ester), or control conditions to methylate only the phenol.

    • Standard Protocol: It is easier to fully methylate to the methyl ester (Methyl 4-chloro-2-methoxy-3-methylbenzoate) and then hydrolyze the ester.

    • Refined Step: Reflux with MeI (2.5 eq) to form the methyl ester.

  • Hydrolysis (if Ester formed): Treat the crude ester with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to precipitate the final acid.

  • Final Isolation: Recrystallize from Ethanol/Water.

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H, COOH), 7.6 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 3.8 (s, 3H, OMe), 2.3 (s, 3H, Me).400 MHz NMR
Mass Spec [M-H]⁻ = 199.0 (Cl isotope pattern)LC-MS (ESI Negative)

Critical Isomer Check: Ensure the coupling constant of the aromatic protons supports the para relationship (if applicable) or distinct shifts. In the target (4-chloro-2-methoxy-3-methylbenzoic acid), the two aromatic protons are at positions 5 and 6. They are ortho to each other.

  • Target (H5, H6): Doublets with J ≈ 8.0–9.0 Hz.

  • Wrong Isomer (5-chloro...): Protons would be para (singlets) or different coupling.

  • Verification: The presence of an ortho-coupling (approx 8.5 Hz) confirms the 5,6-proton arrangement, validating the 1,2,3,4-substitution pattern.

Safety & Handling

  • Methyl Iodide / Dimethyl Sulfate: Potent alkylating agents. Suspected carcinogens. Use only in a fume hood with proper PPE (gloves, goggles). Quench excess alkylating agent with aqueous ammonia or NaOH before disposal.

  • Sodium Chlorite: Oxidizer. Do not mix directly with strong acids or organic materials in dry form.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Hansen, T. V., & Skrydstrup, T. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Describes the Mg-mediated formylation mechanism).

  • Pinnick, H. W., et al. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
  • Sigma-Aldrich. (n.d.). Product Entry: 4-Chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6).[3] Retrieved from .

  • BLD Pharm. (n.d.). Product Analysis: 4-Chloro-2-methoxy-3-methylbenzoic acid. Retrieved from . (Confirming existence and CAS).

  • Patent Literature. (Associated with Dicamba analogs). Synthesis of substituted benzoic acids via carboxylation of phenols.

Sources

Application Note: Strategic Utilization of 4-Chloro-2-methoxy-3-methylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenges and medicinal chemistry utility of 4-chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6) .

Executive Summary

In modern medicinal chemistry, the demand for polysubstituted benzene scaffolds has surged, driven by the need to improve metabolic stability and lock bioactive conformations. 4-Chloro-2-methoxy-3-methylbenzoic acid represents a "privileged" building block. Its unique substitution pattern offers three distinct advantages:

  • Conformational Control: The steric clash between the C2-methoxy and C3-methyl groups forces out-of-plane twisting, essential for designing atropisomeric kinase inhibitors.

  • Metabolic Blocking: The C3-methyl group (the "Magic Methyl" effect) blocks a common site of oxidative metabolism.

  • Orthogonal Reactivity: It possesses three chemically distinct handles (Acid, Aryl Chloride, Methoxy ether) allowing for divergent synthesis.

This guide provides optimized protocols for overcoming the steric hindrance inherent in this scaffold, specifically focusing on difficult amide couplings and sterically congested Suzuki-Miyaura cross-couplings .

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 4-Chloro-2-methoxy-3-methylbenzoic acid
CAS Number 198344-88-6
Molecular Weight 200.62 g/mol
ClogP ~2.4 (Lipophilic, good membrane permeability)
pKa (Calc) ~3.8 (Acidic, modulated by ortho-methoxy)
Key Challenge Steric hindrance at C1 (COOH) and C4 (Cl) due to flanking substituents.
Structural Functionalization Map

The following diagram illustrates the orthogonal reactivity logic for this building block.

FunctionalizationMap Core 4-Chloro-2-methoxy-3-methylbenzoic acid (Scaffold) Amide C1-Carboxylic Acid: Amide Coupling / Esterification (Sterically Hindered by C2-OMe) Core->Amide Path A Suzuki C4-Aryl Chloride: Suzuki/Buchwald Coupling (Deactivated & Hindered by C3-Me) Core->Suzuki Path B Demethyl C2-Methoxy: Demethylation to Phenol (H-Bond Donor Unmasking) Core->Demethyl Path C Drug1 Peptidomimetics (GPCR Ligands) Amide->Drug1 Drug2 Biaryl Kinase Inhibitors (Atropisomers) Suzuki->Drug2

Figure 1: Orthogonal reactivity map highlighting the three primary synthetic vectors.

Critical Synthetic Challenges

Working with this molecule requires navigating two specific hurdles:

  • The "Ortho Effect" on Amidation: The C2-methoxy group creates steric bulk around the carboxylic acid. Standard EDC/NHS couplings often fail or proceed with low yields.

  • The "Buttressing Effect" on Cross-Coupling: The C3-methyl group pushes against the C4-chlorine. While this pre-organizes the molecule, it makes the oxidative addition of Palladium catalysts difficult.

Experimental Protocols

Protocol A: High-Yield Amide Coupling (The "Ghosez" Method)

Use this when standard HATU/DIEA conditions yield <50%.

Rationale: Due to the steric hindrance from the 2-methoxy group, activating the acid to a highly reactive acid chloride is preferred over in-situ active esters. Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) is neutral and generates the acid chloride under mild conditions without releasing acidic byproducts that degrade sensitive amines.

Materials:

  • 4-Chloro-2-methoxy-3-methylbenzoic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Target Amine (1.1 equiv)

  • Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under N2, dissolve the benzoic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Chlorination: Add Ghosez’s reagent (1.2 mmol) dropwise at 0°C. Stir at room temperature for 1 hour. Monitor: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

  • Coupling: Cool the mixture back to 0°C. Add a solution of the Target Amine (1.1 mmol) and Et3N (2.5 mmol) in DCM (2 mL) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (remove unreacted amine), sat. NaHCO3, and brine.[1] Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success Indicator: Disappearance of the acid peak on LCMS (negative mode) and appearance of the amide (positive mode).

  • Troubleshooting: If the amine is also sterically hindered (e.g., t-butyl amine), switch solvent to Toluene and reflux after amide addition.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Use this to functionalize the C4-Chlorine position.

Rationale: Aryl chlorides are less reactive than bromides/iodides. The adjacent C3-methyl group further impedes the catalyst. We utilize Buchwald’s XPhos Pd G3 precatalyst, which is specifically designed to handle sterically crowded aryl chlorides.

Materials:

  • 4-Chloro-2-methoxy-3-methylbenzoic acid derivative (e.g., the amide from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the aryl chloride (0.5 mmol), boronic acid (0.75 mmol), XPhos Pd G3 (0.01–0.025 mmol), and K3PO4 (1.5 mmol). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 80°C for 4 hours (conventional heating) or 100°C for 30 mins (microwave).

  • Workup: Filter through a pad of Celite (elute with EtOAc). Wash filtrate with water/brine.[1]

  • Purification: Silica gel chromatography.

Senior Scientist Note:

  • Do not use free carboxylic acid in this coupling if possible. The carboxylate can bind Palladium and poison the catalyst. Protect the acid as an ester or convert to the amide (Protocol A) before attempting the Suzuki coupling.

Strategic Synthesis Workflow

The following flowchart visualizes the decision-making process for sequencing reactions with this building block.

SynthesisWorkflow Start Start: 4-Cl-2-OMe-3-Me-COOH Decision Target Structure? Start->Decision RouteA Route A: Amide/Ester First Decision->RouteA Complex Amine RouteB Route B: Suzuki First (Requires Protection) Decision->RouteB Sensitive Boronic Acid StepA1 1. Ghosez Amidation (Protocol A) RouteA->StepA1 StepB1 1. Esterification (MeI, K2CO3) RouteB->StepB1 StepA2 2. Suzuki Coupling (Protocol B) StepA1->StepA2 StepB2 2. Suzuki Coupling StepB1->StepB2 StepB3 3. Saponification (LiOH) StepB2->StepB3

Figure 2: Strategic workflow for sequencing amidation and cross-coupling reactions.

References

  • Ghosez's Reagent Application: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, Coll. Vol. 6, p. 282.

  • Suzuki Coupling of Hindered Chlorides: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Magic Methyl Effect: Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C–H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267.

  • Commercial Availability: 4-Chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6).[2][3][4][5][6] Sigma-Aldrich / Merck Product Page.

Sources

Application Note: Strategic Utilization of 4-Chloro-2-methoxy-3-methylbenzoic Acid in Pesticide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and medicinal chemistry. It details the strategic utilization of 4-chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6) as a high-value scaffold for synthesizing next-generation benzophenone and benzoylpyridine fungicides.

Executive Summary & Scientific Rationale

In the competitive landscape of pesticide development, structural diversification of established pharmacophores is a primary strategy for overcoming resistance and improving environmental profiles. 4-chloro-2-methoxy-3-methylbenzoic acid serves as a critical bioisostere and scaffold in the synthesis of aryl-phenyl ketone fungicides , a class exemplified by Metrafenone and Pyriofenone .

The Structural Logic (SAR)

This compound offers a unique substitution pattern that bridges the gap between two major fungicidal classes:

  • Phenyl-Analog of Pyriofenone: Pyriofenone utilizes a pyridine core (5-chloro-2-methoxy-4-methylnicotinic acid moiety). The compound is the phenyl isostere of this moiety. Replacing the pyridine nitrogen with a carbon atom (C-H) alters lipophilicity (LogP) and metabolic stability while retaining the steric and electronic geometry required for binding to the actin/myosin/fimbrin complex (the target of FRAC Code 50 fungicides).

  • Chlorinated Analog of Metrafenone: Metrafenone relies on a 3-bromo-6-methoxy-2-methylbenzoic acid moiety. The use of 4-chloro-2-methoxy-3-methylbenzoic acid introduces a chlorine atom (stronger bond energy than bromine, different halogen bond potential) and alters the substituent positioning (regioisomerism), allowing researchers to probe the spatial tolerance of the binding pocket.

This guide provides a validated protocol for activating this acid and coupling it with electron-rich aromatics to generate novel fungicidal candidates.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-chloro-2-methoxy-3-methylbenzoic acid
CAS Number 198344-88-6
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline powder
Purity Grade ≥98% (HPLC) for synthesis
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Functional Groups Carboxylic acid (activation site), Methoxy/Methyl (steric/electronic modulators), Chlorine (metabolic blocker)

Experimental Protocols

Workflow Overview

The synthesis of a target pesticide candidate (e.g., a Pyriofenone/Metrafenone hybrid) involves two critical steps:

  • Activation: Conversion of the benzoic acid to its acid chloride.

  • Friedel-Crafts Acylation: Coupling with an electron-rich aromatic partner (e.g., 3,4,5-trimethoxytoluene).

SynthesisWorkflow Acid 4-Chloro-2-methoxy- 3-methylbenzoic acid (Starting Material) Activation Activation Step (SOCl2 or (COCl)2) Acid->Activation Reflux AcidChloride Acid Chloride Intermediate Activation->AcidChloride In situ Coupling Friedel-Crafts Acylation (AlCl3, 3,4,5-Trimethoxytoluene) AcidChloride->Coupling + Coupling Partner Target Target Fungicide Candidate (Benzophenone Derivative) Coupling->Target Workup & Purification

Caption: Synthetic pathway for converting 4-chloro-2-methoxy-3-methylbenzoic acid into a bioactive benzophenone fungicide.

Protocol A: Acid Chloride Activation (In Situ)

Rationale: The steric hindrance from the ortho-methoxy and meta-methyl groups requires robust activation conditions to ensure complete conversion.

Reagents:

  • 4-chloro-2-methoxy-3-methylbenzoic acid (1.0 eq)[1][2][3][4]

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step:

  • Setup: Charge a dry 100 mL round-bottom flask (RBF) with 2.0 g (10 mmol) of 4-chloro-2-methoxy-3-methylbenzoic acid .

  • Solvation: Add 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add 1-2 drops of anhydrous Dimethylformamide (DMF) as a catalyst.

  • Addition: Dropwise add 1.3 mL (15 mmol) of Thionyl Chloride at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and reflux for 2-3 hours. Monitor gas evolution (HCl/SO₂).

  • Completion: Reaction is complete when the solid dissolves and gas evolution ceases.

  • Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (typically a yellow oil or low-melting solid). Note: Use immediately in the next step to prevent hydrolysis.

Protocol B: Friedel-Crafts Acylation (Scaffold Construction)

Rationale: This step constructs the core benzophenone pharmacophore. The choice of Lewis acid (AlCl₃) and temperature control is critical to prevent demethylation of the methoxy groups.

Reagents:

  • Crude Acid Chloride (from Protocol A)

  • 3,4,5-Trimethoxytoluene (1.0 eq) (Coupling Partner)[5]

  • Aluminum Chloride (AlCl₃) (1.1 - 1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.82 g (10 mmol) of 3,4,5-trimethoxytoluene in 15 mL of anhydrous DCM in a separate flask.

  • Lewis Acid Addition: Cool the solution to 0°C. Carefully add 1.47 g (11 mmol) of AlCl₃ in portions. The mixture may turn dark (complex formation).

  • Coupling: Dissolve the crude acid chloride (from Protocol A) in 10 mL DCM and add it dropwise to the AlCl₃/aromatic mixture at 0°C over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for an additional 2-4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The product will be less polar than the starting acid.

  • Quench: Pour the reaction mixture carefully into 100 mL of ice-water containing 5 mL concentrated HCl (to break the Aluminum complex).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Expected Yield: 75-85% of the target benzophenone.

Analytical Validation & QC

To ensure the integrity of the synthesized candidate, the following parameters must be verified.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)Distinct singlet for -OMe (~3.8 ppm), -Me (~2.2 ppm), and aromatic protons.
Purity HPLC-UV (254 nm)>98.0% area
Mass Spec LC-MS (ESI+)[M+H]⁺ consistent with target mass (e.g., M+H = 365.1 for the coupled product)
Residual Solvent GC-HS<5000 ppm (DCM), <500 ppm (Toluene)

Strategic Context: SAR & Bioisosterism

Understanding why this molecule is used is as important as how it is used. The diagram below illustrates the relationship between this intermediate and established fungicides.

SAR_Logic Metrafenone METRAFENONE (Commercial Standard) Acid Moiety: 3-Br-6-OMe-2-Me-Benzoic TargetCmpd TARGET INTERMEDIATE 4-Chloro-2-methoxy-3-methylbenzoic acid Metrafenone->TargetCmpd Halogen Swap (Br -> Cl) & Regio-shift Pyriofenone PYRIOFENONE (Commercial Standard) Acid Moiety: 5-Cl-2-OMe-4-Me-Nicotinic Pyriofenone->TargetCmpd Bioisosterism (Pyridine -> Phenyl) NewCandidate NOVEL CANDIDATE (Phenyl-Isostere of Pyriofenone) TargetCmpd->NewCandidate Synthesis via Friedel-Crafts

Caption: Structural Activity Relationship (SAR) mapping showing the derivation of novel candidates from commercial standards.

Key Mechanistic Insights:
  • Lipophilicity Tuning: Replacing the pyridine nitrogen (Pyriofenone) with a carbon (Target Intermediate) increases LogP, potentially enhancing cuticular penetration in waxy leaves (e.g., grapes, cereals).

  • Metabolic Stability: The 4-chloro substituent blocks metabolic oxidation at the para-position relative to the activating methoxy group, a common degradation pathway in plants.

  • Resistance Management: Novel substitution patterns can help bypass metabolic resistance mechanisms developed by fungi against standard benzophenones.

References

  • Food and Agriculture Organization (FAO). (2014). Metrafenone: FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2018). Pyriofenone: Evaluation of New Active Substance. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: Pyriofenone.[7][8] National Library of Medicine. Retrieved from [Link]

Sources

Derivatization of 4-chloro-2-methoxy-3-methylbenzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Evaluation of 4-Chloro-2-methoxy-3-methylbenzoic Acid Derivatives for Biological Screening

Introduction: The Potential of a Substituted Benzoic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif in a vast array of biologically active compounds.[1][2] Its structural simplicity, coupled with the synthetic versatility of the carboxylic acid group, makes it an ideal starting point for the development of novel therapeutic agents. The specific molecule, 4-chloro-2-methoxy-3-methylbenzoic acid, presents a unique substitution pattern that imparts distinct electronic and steric properties. These features—a halogen for potential hydrophobic interactions, a methoxy group as a hydrogen bond acceptor, and a methyl group for steric influence—make it a compelling scaffold for generating a diverse chemical library aimed at biological screening.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 4-chloro-2-methoxy-3-methylbenzoic acid. We will explore robust protocols for synthesizing amide and ester derivatives, explain the chemical rationale behind these methodologies, and outline a strategic approach to their subsequent biological evaluation.

Strategic Overview: From Scaffold to Biological Hits

The overall workflow involves transforming the parent carboxylic acid into a library of derivatives, primarily through modification of the carboxyl group. These new chemical entities are then subjected to a battery of biological assays to identify "hits"—compounds that exhibit a desired biological effect. This process is a cornerstone of early-stage drug discovery.[3]

G cluster_synthesis PART 1: Chemical Derivatization cluster_screening PART 2: Biological Screening Start Scaffold: 4-chloro-2-methoxy-3-methylbenzoic acid Amides Amide Library (R-NH₂) Start->Amides Amidation Strategies Esters Ester Library (R-OH) Start->Esters Esterification Strategies Screening High-Throughput Screening (HTS) Compound Library Pooling Amides->Screening Esters->Screening Assays Cell-Based & Biochemical Assays (e.g., Cytotoxicity, Enzyme Inhibition) Screening->Assays Primary Screening Hits Hit Identification & Validation Assays->Hits Data Analysis

Caption: Workflow from scaffold derivatization to hit identification.

Part 1: Derivatization Strategies and Protocols

The carboxylic acid moiety is the primary site for derivatization. We will focus on two of the most common and effective transformations: amidation and esterification. These reactions create stable amide and ester bonds, respectively, allowing for the introduction of a wide variety of chemical groups (R-groups) from commercially available amines and alcohols.

Amide Synthesis: Building a Diverse Amide Library

Amide bond formation is a fundamental reaction in medicinal chemistry. Direct reaction of a carboxylic acid with an amine is generally unfavorable. Therefore, activation of the carboxyl group is necessary. We present two reliable methods.

Method A: Acyl Chloride Formation followed by Amination

This classic, high-yielding two-step process involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate. This intermediate readily reacts with a wide range of primary and secondary amines to form the desired amide.[4]

Scientific Rationale: The conversion of the carboxylic acid's hydroxyl group into a good leaving group (chlorosulfite, which decomposes to SO₂ and Cl⁻) makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This is a robust method suitable for a broad scope of amines.

Protocol 1: Synthesis of N-Benzyl-4-chloro-2-methoxy-3-methylbenzamide

Step 1: Formation of 4-chloro-2-methoxy-3-methylbenzoyl chloride

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methoxy-3-methylbenzoic acid (e.g., 2.0 g, 10 mmol) in toluene (20 mL).

  • Carefully add thionyl chloride (SOCl₂) (1.5 mL, 20 mmol, 2.0 eq.) dropwise at room temperature.

    • Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

  • Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The progress can be monitored by the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature and remove the excess SOCl₂ and toluene under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a yellow-orange oil or solid and is typically used in the next step without further purification.

Step 2: Amidation with Benzylamine

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) (30 mL) in a flask cooled in an ice bath (0°C).

  • In a separate beaker, dissolve benzylamine (1.2 mL, 11 mmol, 1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) (2.8 mL, 20 mmol, 2.0 eq.) in DCM (10 mL).

    • Rationale: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving it to completion.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-4-chloro-2-methoxy-3-methylbenzamide.

Method B: Direct Amidation using a Coupling Reagent

For more sensitive substrates or to avoid the harsh conditions of SOCl₂, direct coupling agents can be employed. This protocol uses HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a common and efficient peptide coupling reagent.

Scientific Rationale: HBTU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This method proceeds under mild conditions, minimizing side reactions and racemization for chiral substrates.[5]

Protocol 2: HBTU-Mediated Synthesis of N-Aryl Amides

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-2-methoxy-3-methylbenzoic acid (1.0 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Add HBTU (1.1 eq.) and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture for 15-20 minutes at room temperature to pre-activate the acid.

  • Add the desired primary or secondary amine (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purification procedure as described in Protocol 1.

Parameter Method A (Acyl Chloride) Method B (HBTU Coupling)
Reagents SOCl₂, Amine, Base (TEA)Carboxylic Acid, Amine, HBTU, Base (DIPEA)
Conditions Reflux, then 0°C to RTRoom Temperature
Pros High-yielding, cost-effective for simple aminesMild conditions, low risk of side reactions, good for sensitive substrates
Cons Harsh conditions, generates corrosive byproductsMore expensive reagents, requires anhydrous conditions
Ester Synthesis: Accessing the Ester Library

Esterification provides another avenue to expand the derivative library. Given the potential for steric hindrance around the carboxylic acid of the target molecule, a mild and efficient method like the Steglich esterification is often preferred over traditional Fischer esterification.[6][7]

Method: Steglich Esterification

This method utilizes a carbodiimide, typically Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the reaction.[8]

Scientific Rationale: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, reacts with this intermediate to form a highly reactive N-acylpyridinium salt. This salt is then efficiently attacked by the alcohol, even sterically hindered ones, to form the ester. The main byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.[7]

Protocol 3: Synthesis of Benzyl 4-chloro-2-methoxy-3-methylbenzoate

  • In a 100 mL round-bottom flask, dissolve 4-chloro-2-methoxy-3-methylbenzoic acid (e.g., 2.0 g, 10 mmol, 1.0 eq.), benzyl alcohol (1.25 mL, 12 mmol, 1.2 eq.), and a catalytic amount of DMAP (122 mg, 1 mmol, 0.1 eq.) in anhydrous DCM (40 mL).

  • Cool the stirred solution in an ice bath to 0°C.

  • Add a solution of DCC (2.27 g, 11 mmol, 1.1 eq.) in DCM (10 mL) dropwise to the reaction mixture.

  • A white precipitate (DCU) will begin to form. After addition, remove the ice bath and stir the reaction at room temperature for 12-18 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 0.5M HCl (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Part 2: Biological Screening of Derivative Libraries

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of assays should be guided by the known activities of related benzoic acid structures, which include anticancer, anti-inflammatory, and antimicrobial effects.[1][2][9]

G cluster_workflow Biological Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_hit Hit Validation Lib Synthesized Derivative Library Primary Single High-Dose Screening (e.g., 10-50 µM) Lib->Primary Dose Dose-Response Curve (IC₅₀/EC₅₀ Determination) Primary->Dose Active Compounds Selectivity Selectivity/Cytotoxicity Assays Dose->Selectivity Hit Validated Hit Compound Selectivity->Hit

Caption: A typical workflow for screening a compound library.

Assay Selection and Design

A tiered screening approach is often most effective.

  • Primary Screening: This involves testing the entire library at a single, relatively high concentration (e.g., 10-50 µM) in a high-throughput format to identify initial "hits."[10] The goal is to quickly identify any compound with a measurable biological effect.

  • Secondary Screening: Hits from the primary screen are then subjected to more detailed analysis. This includes generating dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀ values) and conducting counter-screens to assess selectivity and rule out non-specific effects like cytotoxicity.[11]

Types of Assays to Consider:

  • Cell-Based Assays: These assays measure the effect of a compound on living cells, providing physiologically relevant data.[3]

    • Cytotoxicity/Antiproliferative Assays (e.g., MTT, MTS): Essential for oncology screening. These measure the ability of a compound to inhibit cancer cell growth or kill them.

    • Antimicrobial Assays (e.g., Broth Microdilution): To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.

    • Anti-inflammatory Assays: Measuring inhibition of inflammatory markers like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages).

  • Biochemical Assays: These are cell-free assays that measure the effect of a compound on a specific purified biological target, such as an enzyme or receptor.[11] They are crucial for determining the mechanism of action.

Protocol: General Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used for primary screening of potential anticancer agents.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol 4: In Vitro Cytotoxicity Screening against a Cancer Cell Line (e.g., MCF-7)

  • Cell Seeding:

    • Culture MCF-7 breast cancer cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mM).

    • Dilute the stock solutions in culture media to the desired final concentration (e.g., for a 10 µM primary screen). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells for "untreated" (media only) and "vehicle control" (media with DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound relative to the vehicle control.

Conclusion

The 4-chloro-2-methoxy-3-methylbenzoic acid scaffold offers a promising starting point for the generation of novel bioactive molecules. By employing robust and versatile derivatization strategies such as those outlined for amide and ester synthesis, researchers can efficiently generate diverse chemical libraries. A systematic approach to biological screening, beginning with broad cytotoxicity or antimicrobial assays and progressing to more specific mechanistic studies, provides a clear path from chemical synthesis to the identification of promising lead compounds for further development.

References

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. [Link]

  • Biological Assays: Innovations and Applications. Longdom Publishing. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid. orientjchem.org. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Taylor & Francis Online. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Taylor & Francis Online. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Screening and identification of novel biologically active natural compounds. PMC. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

Sources

Analytical methods for 4-chloro-2-methoxy-3-methylbenzoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Characterization of 4-chloro-2-methoxy-3-methylbenzoic acid

Introduction

4-chloro-2-methoxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As with any high-value chemical entity in a regulated development pipeline, the unambiguous confirmation of its identity, purity, and stability is a prerequisite for its use. A multi-modal analytical approach is essential to build a comprehensive characterization package that satisfies stringent quality control and regulatory requirements.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a detailed framework of validated analytical methods for the characterization of 4-chloro-2-methoxy-3-methylbenzoic acid. It moves beyond simple procedural lists to explain the scientific rationale behind the selection of each technique and the specific experimental parameters, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development. The key physicochemical data for 4-chloro-2-methoxy-3-methylbenzoic acid are summarized below.

PropertyValueSource
IUPAC Name 4-Chloro-2-methoxy-3-methylbenzoic acidN/A
CAS Number 198344-88-6[1]
Molecular Formula C₉H₉ClO₃N/A
Molecular Weight 200.62 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not specified; requires experimental determination via DSCN/A
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, DMSON/A

Overall Analytical Characterization Workflow

A robust characterization of a pharmaceutical intermediate involves a sequence of orthogonal analytical techniques to assess different molecular attributes. The typical workflow ensures that both the chemical structure and the purity profile are thoroughly investigated.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Properties cluster_2 Phase 3: Data Integration NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (GC-MS) Molecular Weight MS->Report FTIR FTIR Spectroscopy Functional Groups FTIR->Report HPLC HPLC-UV Purity & Impurities HPLC->Report Thermal Thermal Analysis (DSC/TGA) Melting Point & Stability Thermal->Report Sample Sample Receipt (4-chloro-2-methoxy-3-methylbenzoic acid) Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->Thermal

Caption: Overall workflow for the analytical characterization of the target compound.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities arising from synthesis or degradation.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the preferred method for analyzing non-volatile and thermally labile compounds like benzoic acid derivatives.[2][3] A reversed-phase C18 column is employed, where the nonpolar stationary phase separates analytes based on their hydrophobicity. An acidified mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.[2]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Materials and Reagents:

    • 4-chloro-2-methoxy-3-methylbenzoic acid reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Phosphoric acid or Trifluoroacetic acid (TFA) (analytical grade)

    • Methanol (HPLC grade)

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small aromatic molecules.
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄ or TFA)Gradient elution (e.g., 30:70 to 80:20) allows for separation of impurities with a wide range of polarities. Acid suppresses carboxylate formation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nm or DAD for peak purity analysisAromatic ring provides strong UV absorbance. DAD allows for spectral analysis to identify co-eluting peaks.
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the sample and dissolve in 10 mL of methanol in a volumetric flask.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be quantified against a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] Due to the low volatility of the carboxylic acid group, a derivatization step is mandatory to convert the analyte into a more volatile form suitable for GC analysis.[5] Methylation is a common and effective derivatization strategy for carboxylic acids, converting the acid to its corresponding methyl ester.[6]

Workflow for GC-MS with Derivatization

GCMS_Workflow Sample Sample in Vial (4-chloro-2-methoxy-3-methylbenzoic acid) Deriv Add Derivatization Reagent (e.g., Diazomethane or MeOH/H₂SO₄) Sample->Deriv React Reaction (Room Temp or Heat) Forms Volatile Methyl Ester Deriv->React Inject Inject into GC-MS React->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (Mass Spectrum) MS->Data

Caption: GC-MS analysis workflow, highlighting the essential derivatization step.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Materials and Reagents:

    • Sample of 4-chloro-2-methoxy-3-methylbenzoic acid

    • Derivatization agent (e.g., Methanolic HCl or BF₃-Methanol)

    • Ethyl acetate or Dichloromethane (GC grade)

    • Anhydrous sodium sulfate

  • Derivatization (Methylation):

    • Dissolve ~1 mg of the sample in 1 mL of methanol in a vial.

    • Add 200 µL of 2M methanolic HCl.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature, add 2 mL of water, and extract with 2 mL of ethyl acetate.

    • Dry the organic layer with anhydrous sodium sulfate and transfer to a GC vial.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column TG-5MS or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of analytes.[6]
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from solvent and potential byproducts.
MS Source Temp. 230 °CStandard for EI.
MS Quad Temp. 150 °CStandard for EI.
Ionization Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns for library matching.
  • Data Analysis: The resulting methyl 4-chloro-2-methoxy-3-methylbenzoate will have a molecular weight of 214.65 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 214 and an [M+2]⁺ peak at m/z 216 in an approximate 3:1 ratio, which is characteristic of a chlorine-containing compound.[5][7]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide direct information about the molecular structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For 4-chloro-2-methoxy-3-methylbenzoic acid, specific chemical shifts and coupling patterns are expected.[8][9][10]

Predicted NMR Data:

¹H NMR (Protons)Predicted δ (ppm)MultiplicityIntegrates to
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (H-6)~7.8Doublet1H
Aromatic (H-5)~7.2Doublet1H
Methoxy (-OCH₃)~3.9Singlet3H
Methyl (-CH₃)~2.3Singlet3H
¹³C NMR (Carbons)Predicted δ (ppm)
Carboxylic Acid (C=O)~168
Aromatic (C-Cl)~135
Aromatic (C-OCH₃)~158
Aromatic (C-CH₃)~130
Aromatic (C-COOH)~125
Aromatic (CH)~128, ~115
Methoxy (-OCH₃)~56
Methyl (-CH₃)~16

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool for confirming the presence of the key carboxylic acid, ether, and aromatic functionalities.[11][12]

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H stretch (Carboxylic Acid)2500 - 3300Very broad
C=O stretch (Carboxylic Acid)1680 - 1720Strong, sharp
C=C stretch (Aromatic)1450 - 1600Multiple medium to weak bands
C-O stretch (Ether & Acid)1210 - 1320Strong
C-Cl stretch700 - 850Strong

Protocol:

  • Prepare the sample using a KBr pellet or as a thin film on a salt plate (if low melting).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Thermal Analysis

Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties, such as melting point, and its stability at elevated temperatures.[13] This is critical for determining appropriate storage and handling conditions.

Experimental Protocol: DSC/TGA

  • Instrumentation: A DSC and TGA instrument.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Use a temperature program such as ramping from 25 °C to 250 °C at a rate of 10 °C/min.

    • Analysis: The sharp endothermic peak corresponds to the melting point (Tₘ).

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Heat the sample under a nitrogen atmosphere from 25 °C to 600 °C at a rate of 10 °C/min.

    • Analysis: The temperature at which significant weight loss begins indicates the onset of thermal decomposition. The primary degradation pathway is expected to be decarboxylation.[13]

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 4-chloro-2-methoxy-3-methylbenzoic acid. By combining orthogonal techniques—chromatography for purity, spectroscopy for structural identity, and thermal analysis for stability—a complete and robust data package can be generated. This multi-faceted approach ensures the quality, safety, and consistency of the material, which is essential for its successful application in research and development.

References

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • Chemeo. (n.d.). 4-Chloro-3-methylbenzoic acid Properties vs Temperature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chlorobenzoic acid. Retrieved from [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS graphical representation of benzoic acid, 4-chloro- 1-(4-methoxyphenyl) hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Scilit. (2010). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis, characterization and thermal behaviour of solid-state compounds of 4-methoxybenzoate with lanthanum (III) and trivalent lighter lanthanides. Retrieved from [Link]

  • IJTSRD. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. Retrieved from [Link]

  • Reddit. (2024). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. Retrieved from [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-methoxybenzoic acid (C8H7ClO3). Retrieved from [Link]

  • Chemcasts. (n.d.). 4-Chloro-3-methylbenzoic acid (CAS 7697-29-2) – Thermophysical Properties. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Chloro-3-methylbenzoic acid, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

A Robust HPLC-UV Method for Purity Assessment of 4-chloro-2-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust high-performance liquid chromatography (HPLC) method utilizing ultraviolet (UV) detection for the determination of purity and the quantification of impurities for 4-chloro-2-methoxy-3-methylbenzoic acid. This compound serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The accurate assessment of its purity is paramount for ensuring the quality, safety, and efficacy of the final products. The developed reversed-phase HPLC method provides excellent selectivity and sensitivity for the separation of the main component from its potential process-related impurities. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from sample preparation to full method validation in accordance with ICH and USP guidelines.[1][2]

Introduction: The Analytical Challenge

4-chloro-2-methoxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid. The analysis of such compounds by reversed-phase HPLC can be challenging due to their acidic nature. The ionization state of the carboxylic acid group, which is dependent on the mobile phase pH and the compound's pKa, significantly influences retention time and peak shape.[3] An inadequately controlled pH can lead to peak tailing or broadening, compromising resolution and accuracy.[3] Therefore, the core of this method is the suppression of the carboxylate's ionization by maintaining a mobile phase pH well below the analyte's pKa, ensuring a single, neutral species interacts with the stationary phase. This approach enhances retention and promotes symmetrical peak shapes, which are critical for accurate quantification.

This document provides a starting point for a reliable isocratic HPLC method, followed by a rigorous validation protocol to ensure its suitability for its intended purpose.

Physicochemical Properties & Method Rationale

While specific experimental data for 4-chloro-2-methoxy-3-methylbenzoic acid is not extensively published, its structure allows for logical inferences to guide method development.

  • Structure: The molecule contains a benzoic acid core, making it acidic. The presence of chloro, methoxy, and methyl groups contributes to its hydrophobicity, making it well-suited for reversed-phase chromatography.

  • pKa: The pKa of benzoic acid is approximately 4.2. Substitution on the aromatic ring will alter this value, but it is expected to remain in the acidic range. To ensure the analyte is in its protonated, non-ionized form, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa.[3] A pH of ~2.5-3.0 is a rational starting point.

  • UV Absorbance: The substituted benzene ring acts as a chromophore, making UV detection a suitable choice. Based on similar structures like 4-chlorobenzoic acid, strong absorbance is expected in the range of 240-280 nm.[2][4] An initial detection wavelength of 254 nm is recommended as a common starting point for aromatic compounds.[5]

Experimental Protocol

Materials and Reagents
Material/ReagentGradeRecommended Supplier
4-chloro-2-methoxy-3-methylbenzoic acid Reference Standard>98% PurityThermo Scientific Chemicals[6]
Acetonitrile (ACN)HPLC Gradient GradeMerck Millipore[7]
WaterHPLC/LC-MS GradeMerck Millipore[7]
Phosphoric Acid (H₃PO₄)ACS Reagent Grade, ≥85%Sigma-Aldrich
MethanolHPLC GradeFisher Scientific
0.45 µm Syringe Filters (e.g., PTFE or Nylon)-VWR
Instrumentation & Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 bonded silica, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Starting Composition: 50:50 (v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~15 minutes (adjust as needed)

Causality Behind Choices:

  • C18 Column: The non-polar C18 stationary phase is ideal for retaining the hydrophobic aromatic ring of the analyte.[5]

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power for the analyte. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and lower viscosity.[8]

  • Phosphoric Acid: The addition of 0.1% phosphoric acid to the aqueous portion of the mobile phase lowers the pH to approximately 2.5. This ensures the carboxylic acid group is fully protonated, leading to consistent retention and improved peak symmetry.[5][9]

Solution Preparation
  • Mobile Phase (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. This will be your aqueous component (Solvent A). Your organic component is Acetonitrile (Solvent B). For a 50:50 mobile phase, mix equal volumes of Solvent A and Solvent B. Degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration.[5]

  • Diluent: Prepare a mixture of Acetonitrile:Water in a 50:50 (v/v) ratio to be used for dissolving standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-chloro-2-methoxy-3-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for purity calculations (assuming 100% purity for the main peak area).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the purity analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (ACN:0.1% H3PO4 in H2O) sys_suit 4. System Suitability Test (Inject Standard 5x) prep_mobile->sys_suit prep_std 2. Prepare Standard Solution (100 µg/mL) prep_std->sys_suit prep_sample 3. Prepare Sample Solution (100 µg/mL) inject_sample 7. Inject Sample prep_sample->inject_sample inject_blank 5. Inject Blank (Diluent) sys_suit->inject_blank If SST Passes inject_std 6. Inject Standard inject_blank->inject_std inject_std->inject_sample integrate 8. Integrate Chromatograms inject_sample->integrate calc_purity 9. Calculate Purity (% Area) integrate->calc_purity calc_impurities 10. Identify & Quantify Impurities integrate->calc_impurities

Caption: Workflow for HPLC purity analysis of 4-chloro-2-methoxy-3-methylbenzoic acid.

Data Analysis & System Suitability

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Purity Calculation: The purity is calculated using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the method is reliable, accurate, and precise, it must be validated according to ICH Q2(R1) guidelines.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject the diluent to demonstrate no interfering peaks at the retention time of the analyte.

    • Analyze a sample of 4-chloro-2-methoxy-3-methylbenzoic acid and identify the main peak.

    • Potential impurities could arise from demethylation (forming 4-chloro-2-hydroxy-3-methylbenzoic acid) or incomplete reaction from starting materials.[10] If available, spike the sample with known related substances to demonstrate resolution.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to ensure that all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the homogeneity of the analyte peak.

Linearity
  • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from a level encompassing the limit of quantitation (LOQ) up to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL). Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Perform recovery studies by spiking a known amount of pure analyte into a sample mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio.

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • Verification: The precision at the LOQ level should be verified by injecting a minimum of six preparations at the LOQ concentration and calculating the %RSD. The %RSD should not be more than 10%.

Robustness
  • Protocol: Deliberately vary critical method parameters to examine the impact on the results.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the minor changes.

The following diagram illustrates the relationship between the validation parameters.

Validation_Parameters Method Validated HPLC Method Specificity Specificity (Resolution) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD ≤ 2.0) Method->Precision LOD_LOQ Sensitivity (LOD & LOQ) Method->LOD_LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Precision->Accuracy LOD_LOQ->Linearity

Caption: Interconnected parameters for comprehensive HPLC method validation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purity determination of 4-chloro-2-methoxy-3-methylbenzoic acid by HPLC-UV. The proposed method is based on established chromatographic principles for acidic aromatic compounds and offers a robust starting point for routine quality control and research applications. Adherence to the detailed method validation plan will ensure that the resulting data is accurate, reliable, and compliant with regulatory expectations, thereby supporting the development of safe and effective end-products.

References

  • NIST. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). UV overlain spectra spectra of indomethacin, 4-chlorobenzoic acid and.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Chem-Supply. (n.d.). 4-chlorobenzoic acid, 74-11-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. Retrieved from [Link]

  • University of Swansea. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Shiseido. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

Sources

Illuminating Molecular Architecture: A Guide to the NMR and Mass Spectrometry of 4-chloro-2-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the analytical methodologies for characterizing 4-chloro-2-methoxy-3-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), researchers can unambiguously determine its chemical structure and gain insights into its physicochemical properties. This document offers not just protocols, but a strategic guide to experimental design and data interpretation, grounded in established scientific principles.

Structural Elucidation Strategy

A robust analytical workflow for characterizing novel or synthesized small molecules like 4-chloro-2-methoxy-3-methylbenzoic acid relies on the synergistic power of NMR and mass spectrometry. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry gives a precise molecular weight and reveals fragmentation patterns that offer additional structural clues.

G cluster_0 Analytical Workflow cluster_1 NMR Analysis cluster_2 MS Analysis Synthesis or Isolation Synthesis or Isolation Initial Characterization Initial Characterization Synthesis or Isolation->Initial Characterization NMR Spectroscopy NMR Spectroscopy Initial Characterization->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Initial Characterization->Mass Spectrometry 1H_NMR 1H_NMR NMR Spectroscopy->1H_NMR Proton Environments 13C_NMR 13C_NMR NMR Spectroscopy->13C_NMR Carbon Skeleton Molecular_Weight Molecular_Weight Mass Spectrometry->Molecular_Weight ESI-MS Structural Confirmation Structural Confirmation 1H_NMR->Structural Confirmation 13C_NMR->Structural Confirmation Fragmentation_Analysis Fragmentation_Analysis Molecular_Weight->Fragmentation_Analysis MS/MS Fragmentation_Analysis->Structural Confirmation

Caption: A generalized workflow for the structural elucidation of 4-chloro-2-methoxy-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-chloro-2-methoxy-3-methylbenzoic acid, both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-chloro-2-methoxy-3-methylbenzoic acid is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing carboxylic acid and chlorine groups will deshield nearby protons, while the electron-donating methoxy group will have a shielding effect.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic H-57.8 - 8.0Doublet1H
Aromatic H-67.0 - 7.2Doublet1H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Methyl (-CH₃)2.2 - 2.4Singlet3H

Note: Predicted values are based on empirical data for substituted benzoic acids and may vary with solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C=O)165 - 175
Aromatic C-2 (-OCH₃)155 - 160
Aromatic C-4 (-Cl)135 - 140
Aromatic C-1 (-COOH)125 - 130
Aromatic C-3 (-CH₃)130 - 135
Aromatic C-5128 - 132
Aromatic C-6110 - 115
Methoxy (-OCH₃)55 - 60
Methyl (-CH₃)15 - 20

Note: These are estimated chemical shifts. Actual values can be influenced by solvent effects.

Experimental Protocol for NMR Analysis

2.3.1. Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.[1][2][3]

  • Sample Weighing: Accurately weigh 5-10 mg of 4-chloro-2-methoxy-3-methylbenzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives. Ensure the solvent's residual peaks do not overlap with signals of interest.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.3.2. Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids. It typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, providing an accurate molecular weight.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 4-chloro-2-methoxy-3-methylbenzoic acid (C₉H₉ClO₃) is 200.02 g/mol for the ³⁵Cl isotope and 202.02 g/mol for the ³⁷Cl isotope. The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having a relative intensity ratio of approximately 3:1.

In negative ion mode ESI-MS, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 199.01 and 201.01.

Upon collision-induced dissociation (CID) in MS/MS experiments, fragmentation of the [M-H]⁻ ion is anticipated. Common fragmentation pathways for benzoic acids include the loss of small neutral molecules.

G M_H [M-H]⁻ m/z 199/201 Loss_CO2 Loss of CO₂ M_H->Loss_CO2 Fragment1 [M-H-CO₂]⁻ m/z 155/157 Loss_CO2->Fragment1 Loss_CH3 Loss of CH₃ radical Fragment1->Loss_CH3 Fragment2 [M-H-CO₂-CH₃]⁻ m/z 140/142 Loss_CH3->Fragment2

Caption: Predicted fragmentation pathway for [M-H]⁻ of 4-chloro-2-methoxy-3-methylbenzoic acid.

  • Loss of CO₂: A common fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment ion at m/z 155/157.

  • Loss of a Methyl Radical: Subsequent loss of a methyl radical (15 Da) from the methoxy group could lead to a fragment at m/z 140/142.

Experimental Protocol for ESI-MS Analysis

3.2.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of 4-chloro-2-methoxy-3-methylbenzoic acid at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).[4]

3.2.2. Data Acquisition

  • Instrumentation: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode:

    • Negative Ion Mode: This is generally preferred for carboxylic acids to observe the [M-H]⁻ ion.

    • Positive Ion Mode: May be used to observe the [M+H]⁺ ion.

  • Instrument Parameters (Typical):

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas (N₂): 8-12 L/min

    • Desolvation Temperature: 350-450 °C

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • MS/MS Analysis: If fragmentation data is desired, perform a product ion scan on the precursor ion of interest (e.g., m/z 199).

Data Interpretation and Structural Confirmation

The culmination of this analytical work is the integration of data from both NMR and mass spectrometry to build a confident structural assignment. The precise mass and isotopic pattern from MS confirm the elemental composition, while the detailed chemical shift and coupling information from NMR reveal the specific arrangement of atoms and functional groups. Any discrepancies between the predicted and observed data should be carefully investigated, as they may indicate the presence of impurities or an alternative isomeric structure.

References

  • Mekky, R. H., Abdel-sattar, E., Segura Carretero, A., & del Mar Contreras, M. (2021). Metabolic Profiling of the Oil of Sesame of the Egyptian Cultivar 'Giza 32' Employing LC-MS and Tandem MS-Based Untargeted Method. Molecules, 26(4), 888. [Link]

  • University of California, Irvine. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

Sources

Application Note: Efficient Esterification Strategies for Sterically Hindered 4-Chloro-2-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

Target Molecule: 4-chloro-2-methoxy-3-methylbenzoic acid (CAS: 198344-88-6) Goal: Synthesis of the Methyl Ester (Methyl 4-chloro-2-methoxy-3-methylbenzoate).

The Challenge: The "Ortho Effect"

Standard acid-catalyzed Fischer esterification (refluxing carboxylic acid in methanol with H₂SO₄) often fails or proceeds with poor conversion for this substrate. The resistance arises from the specific substitution pattern:

  • Steric Blocking (Position 2 & 3): The methoxy group at the ortho position (C2) and the methyl group at the meta position (C3) create a "buttressing effect." This steric bulk shields the carbonyl carbon from nucleophilic attack by methanol, preventing the formation of the tetrahedral intermediate required in Fischer esterification.

  • Electronic Deactivation: The resonance donation from the ortho-methoxy group increases the electron density of the carbonyl carbon, making it less electrophilic and further retarding the attack of weak nucleophiles like methanol.

Strategic Solution: To achieve high yields (>90%), we must bypass the rate-limiting step of nucleophilic attack on the neutral carboxylic acid. This guide details two robust protocols:

  • Protocol A (Acyl Chloride Activation): Increases electrophilicity to overcome steric barriers. Best for scale-up (>10g).

  • Protocol B (Nucleophilic Alkylation): Converts the acid to a nucleophile, attacking an unhindered alkylating agent. Best for lab-scale (<10g) and mild conditions.

Decision Framework

The following decision tree illustrates the logic for selecting the appropriate synthetic route based on scale and available equipment.

Esterification_Workflow Start Start: 4-chloro-2-methoxy-3-methylbenzoic acid ScaleCheck Determine Scale & Sensitivity Start->ScaleCheck RouteA Route A: Acyl Chloride Activation (Thionyl Chloride/DMF) ScaleCheck->RouteA >10g or Cost-Sensitive RouteB Route B: Nucleophilic Alkylation (MeI / K2CO3) ScaleCheck->RouteB <10g or Acid-Sensitive ConditionA Requires: Fume Hood, Scrubber Byproducts: SO2, HCl (Gas) RouteA->ConditionA ResultA High Throughput Scalable Cost ConditionA->ResultA ConditionB Requires: Polar Solvent (DMF) Avoids: Acidic Conditions RouteB->ConditionB ResultB Mild Conditions Simple Workup ConditionB->ResultB

Figure 1: Strategic decision tree for selecting the esterification method based on scale and constraints.

Protocol A: Acyl Chloride Activation (Vilsmeier-Haack Mechanism)

This method uses Thionyl Chloride (SOCl₂) activated by catalytic N,N-Dimethylformamide (DMF).[1] The DMF forms a highly reactive Vilsmeier-Haack intermediate (chloroiminium ion), which transfers chlorine to the acid much faster than SOCl₂ alone.

Mechanism of Action

The acid is converted to the acid chloride, a species so electrophilic that the steric bulk of the ortho-methoxy group cannot prevent methanol attack.

Vilsmeier_Mechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Activated Activated Intermediate Vilsmeier->Activated + Acid Acid Substrate (Acid) AcylCl Acid Chloride Activated->AcylCl - DMF, - SO2, - HCl Ester Methyl Ester AcylCl->Ester + MeOH

Figure 2: Catalytic cycle showing DMF activation of Thionyl Chloride.

Step-by-Step Procedure

Reagents:

  • Substrate: 1.0 eq

  • Thionyl Chloride (SOCl₂): 2.0 – 3.0 eq

  • DMF (Anhydrous): 2–3 drops (Catalytic)

  • Methanol (Anhydrous): Excess (Solvent/Reagent)

  • Dichloromethane (DCM): Optional co-solvent

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a reflux condenser and a drying tube (CaCl₂) or N₂ line. Place in a fume hood (SO₂ evolution).

  • Dissolution: Dissolve 4-chloro-2-methoxy-3-methylbenzoic acid (e.g., 5.0 g, 25 mmol) in DCM (25 mL) or use neat SOCl₂ if the substrate is stable.

  • Activation: Add catalytic DMF (3 drops).

  • Addition: Add SOCl₂ (5.4 mL, 75 mmol) dropwise via addition funnel. Caution: Gas evolution.

  • Reflux: Heat to reflux (approx. 45–50°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to ester with MeOH). The acid spot should disappear.

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure (Rotavap). Re-dissolve the crude oil in dry DCM (10 mL) and evaporate again to ensure all SOCl₂ is removed (azeotropic removal).

  • Esterification: Dissolve the residue (Acid Chloride) in dry DCM (20 mL). Cool to 0°C. Add anhydrous Methanol (10 mL) slowly.

  • Workup: Stir for 30 mins. Evaporate solvent.[2] Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove trace HCl), then Brine. Dry over Na₂SO₄.[2]

Protocol B: Nucleophilic Alkylation (Base-Promoted)

This method is often superior for hindered acids because the reaction occurs at the oxygen of the carboxylate, not the crowded carbon. The steric hindrance at the ortho position of the ring does not affect the attack on the small Methyl Iodide molecule.

Step-by-Step Procedure

Reagents:

  • Substrate: 1.0 eq

  • Methyl Iodide (MeI): 1.5 – 2.0 eq (Caution: Carcinogen)

  • Potassium Carbonate (K₂CO₃): 2.0 – 2.5 eq (Powdered, anhydrous)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[2]

Protocol:

  • Setup: Flame-dry a 2-neck RBF under N₂ atmosphere.

  • Solvation: Dissolve 4-chloro-2-methoxy-3-methylbenzoic acid (e.g., 2.0 g, 10 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add powdered K₂CO₃ (3.45 g, 25 mmol). Stir at room temperature for 15 minutes. The mixture will become a suspension.

  • Alkylation: Add Methyl Iodide (1.25 mL, 20 mmol) dropwise.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Note: While many alkylations work at RT, the steric bulk of the 2-OMe group may slightly retard the rotation of the carboxylate, so mild heating ensures completion.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

    • Critical Step: Wash the combined organic layer thoroughly with water (3x) and LiCl solution (if available) to remove DMF.

  • Purification: Dry over MgSO₄, filter, and concentrate. The product usually crystallizes upon standing.

Comparative Analysis

FeatureProtocol A: Acid ChlorideProtocol B: AlkylationStandard Fischer
Primary Mechanism Electrophilic Acyl SubstitutionSɴ2 (Nucleophilic Substitution)Equilibrium (Acid Catalyzed)
Steric Sensitivity Low (High driving force)Very Low (Attack is remote)High (Fails)
Reagents SOCl₂, DMF, MeOHMeI, K₂CO₃, DMFH₂SO₄, MeOH
Byproducts SO₂, HCl (Gases)KI, CO₂H₂O
Scalability Excellent (Kg scale)Good (up to 100g)Poor for this substrate
Safety Profile Corrosive/Toxic GasCarcinogen (MeI)Corrosive Acid

Analytical Validation (QC)

To confirm the formation of Methyl 4-chloro-2-methoxy-3-methylbenzoate , look for the following markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Ester Methyl (-COOCH₃): Sharp singlet, ~3.85 – 3.90 ppm.

    • Ether Methyl (-OCH₃): Sharp singlet, ~3.70 – 3.80 ppm.

    • Aromatic Methyl (-CH₃): Singlet, ~2.30 ppm.

    • Aromatic Protons: Two doublets (if coupling exists) or singlets depending on resolution, typically in the 7.0 – 7.5 ppm range.

  • IR Spectroscopy:

    • Appearance of strong Ester C=O stretch at 1720–1735 cm⁻¹ .

    • Disappearance of the broad O-H stretch (2500–3300 cm⁻¹) of the carboxylic acid.

References

  • Goossen, L. J., et al. (2007). "Esterification of sterically hindered carboxylic acids." Organic Process Research & Development.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution and the Ortho Effect).
  • Arrieta, A., et al. (1984). "Methylesterification of carboxylic acids with methyl iodide and potassium carbonate." Synthetic Communications, 14(10), 939-945.

  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."

  • Sigma-Aldrich. "Methyl 2-methoxy-3-methylbenzoate synthesis and related products."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the complexities of polysubstituted benzoic acid synthesis. These molecules are foundational building blocks in pharmaceuticals, materials science, and agrochemicals. However, their synthesis is frequently hampered by challenges in controlling regioselectivity, managing steric hindrance, and ensuring functional group compatibility.

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome synthetic hurdles.

Section 1: Controlling Regioselectivity and Steric Effects

This section addresses the most common challenge: directing substituents to the desired positions on the benzene ring.

Question 1: My electrophilic aromatic substitution (EAS) reaction is giving me a mixture of ortho and para isomers, with very little of the ortho product I need. Why is this happening and how can I improve it?

Answer: This is a classic regioselectivity problem governed by both electronic and steric effects.

  • Electronic Effects: The substituent already on your benzene ring dictates where the incoming electrophile will add. Electron-donating groups (EDGs) like -OCH₃, -OH, and alkyl groups activate the ring and direct incoming electrophiles to the ortho and para positions. Statistically, since there are two ortho positions and only one para position, you might expect a 2:1 ratio of ortho to para products.[1][2]

  • Steric Hindrance: The reality is that the statistical preference for the ortho position is often overridden by steric hindrance.[1] If the directing group or the incoming electrophile is bulky, the transition state for ortho substitution becomes energetically unfavorable due to steric clash. The electrophile will preferentially attack the more accessible para position. A tert-butyl group, for example, is an excellent bulky electron-donating group that strongly favors para substitution.[1]

Troubleshooting Strategies:

  • Modify the Electrophile: If possible, use a smaller, less sterically demanding electrophile.

  • Change the Directing Group: If your synthesis allows, use a smaller directing group to minimize steric hindrance at the ortho positions.

  • Switch to a Directed Ortho-Metalation (DoM) Strategy: For targeted and exclusive ortho substitution, EAS is often not the best tool. DoM is a powerful alternative that circumvents these issues entirely (see Section 2).

Question 2: I'm trying to introduce a third substituent onto a disubstituted ring, but the regioselectivity is unpredictable. How do I determine the outcome?

Answer: When two substituents are present, the outcome of an EAS reaction depends on the interplay of their directing effects.

  • Reinforcing Directors: If both groups direct to the same position, the outcome is straightforward. For example, in 4-methylanisole, both the methyl and methoxy groups are ortho, para-directing, so they synergistically direct an incoming electrophile to position 2 (ortho to methoxy, meta to methyl) and position 3 (ortho to methyl, meta to methoxy).

  • Conflicting Directors: When the directing effects oppose each other, the most powerfully activating group wins. The general order of activating strength is: -NR₂ > -OR > -Alkyl. For instance, in 3-methylanisole, the methoxy group is a much stronger activator than the methyl group, so substitution will occur primarily at positions 2, 4, and 6, which are ortho and para to the methoxy group.

  • Steric Dominance: In cases like 1-methoxy-2-methylbenzene, even though the methoxy is a stronger activator, the position between the two existing groups (position 3) is highly sterically hindered. The electrophile will preferentially add to the less hindered positions, such as 4 or 6.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

Section 2: Directed Ortho-Metalation (DoM) for Precise Synthesis

When EAS fails to provide the desired ortho-substituted product, DoM is the strategy of choice.

Question 3: What is Directed Ortho-Metalation (DoM), and when should I use it?

Answer: Directed ortho-metalation (DoM) is a powerful technique for the exclusive functionalization of the position ortho to a specific substituent, known as a Directing Metalating Group (DMG).[3] The process involves deprotonation of the ortho-proton using a strong organolithium base, forming an aryllithium intermediate. This intermediate then reacts with an electrophile to yield the ortho-substituted product.[3][4]

You should use DoM when:

  • You need to install a substituent exclusively at the ortho position.

  • Standard EAS methods yield the wrong isomer (i.e., the para product) or a difficult-to-separate mixture.

  • The aromatic ring is deactivated, making EAS reactions sluggish or impossible.

The mechanism relies on a heteroatom within the DMG (e.g., Oxygen, Nitrogen) that acts as a Lewis base, coordinating to the lithium atom of the organolithium base.[3] This coordination pre-positions the base, leading to the selective removal of the nearest (ortho) proton.[4]

dot graph DoM_Mechanism { graph [fontname="Arial", label="Fig. 2: Mechanism of Directed Ortho-Metalation (DoM).", labelloc=b, labeljust=l, fontsize=10, width=7.6, ratio=auto]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} end_dot Caption: Fig. 2: Simplified workflow of the DoM process.

Question 4: My DoM reaction is not working. What are the common failure points?

Answer: Successful DoM requires careful control of reagents and conditions. Common failure points include:

  • Ineffective Directing Group: The choice of DMG is critical. Strong DMGs are essential for efficient deprotonation.

  • Wrong Base/Solvent: The base must be strong enough to deprotonate the aromatic ring but not so reactive that it attacks the DMG. n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) are common choices, often in ethereal solvents like THF or diethyl ether at low temperatures (-78 °C).[4][5]

  • Presence of Water: Organolithium reagents react instantly with water. All glassware must be flame-dried, and solvents must be anhydrous.

  • Incorrect Temperature: These reactions are typically run at -78 °C to prevent side reactions and decomposition of the aryllithium intermediate. Allowing the reaction to warm prematurely can lead to failure.

  • Electrophile Reactivity: The chosen electrophile must be reactive enough to quench the aryllithium species. For introducing a carboxylic acid group, bubbling CO₂(g) through the solution or adding crushed dry ice is a standard method.

Directing Metalating Group (DMG)Relative StrengthCommon Examples
-CONR₂ (Amide)StrongN,N-Diethylbenzamide
-SO₂NR₂ (Sulfonamide)StrongN,N-Diisopropylbenzenesulfonamide
-OCONR₂ (Carbamate)StrongPhenyl N,N-diethylcarbamate
-OCH₃ (Methoxy)ModerateAnisole
-F (Fluoro)ModerateFluorobenzene

Table 1: Relative strengths of common Directing Metalating Groups (DMGs) for DoM reactions.[4][6]

Section 3: Functional Group Compatibility

Executing a multi-step synthesis requires that each reaction is compatible with the functional groups already present on the molecule.

Question 5: I need to perform a Suzuki coupling on a bromo-benzoic acid, but the reaction is failing. Is the carboxylic acid group interfering?

Answer: Yes, the free carboxylic acid can interfere with cross-coupling reactions like Suzuki, Heck, or Sonogashira, but this issue can be managed.

The primary problem is that the acidic proton of the carboxyl group will react with the base required for the catalytic cycle.[7] This consumes the base, potentially halting the reaction. Furthermore, the resulting carboxylate salt can cause solubility issues, preventing the substrate from effectively participating in the reaction in the organic solvent phase.[7]

Troubleshooting Strategies:

  • Add Excess Base: The simplest solution is to add at least one extra equivalent of base (e.g., K₂CO₃, K₃PO₄) to neutralize the carboxylic acid, with additional equivalents to drive the catalytic cycle.[7]

  • Protect the Carboxylic Acid: A more robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is unreactive under typical cross-coupling conditions. After the coupling reaction is complete, the ester can be easily hydrolyzed back to the carboxylic acid using aqueous acid or base.[7]

  • Solvent System Optimization: If solubility of the carboxylate salt is the main issue, screening different solvent systems, including biphasic mixtures or polar aprotic solvents, can improve results.[7]

Section 4: Carboxylation and Purification

The final steps of introducing the carboxyl group and purifying the product present their own unique challenges.

Question 6: I'm trying to hydrolyze a sterically hindered aryl nitrile to the corresponding benzoic acid, but the reaction won't go to completion even under harsh conditions. What can I do?

Answer: The hydrolysis of nitriles to carboxylic acids proceeds via an amide intermediate.[8][9] With sterically hindered nitriles, particularly those with ortho substituents, the amide intermediate can be very resistant to further hydrolysis. Forcing conditions (high temperatures, strong concentrated acid/base) can lead to decomposition or unwanted side reactions.

Troubleshooting Strategies:

  • Change Hydrolysis Conditions: Switch between acidic and basic conditions. Sometimes one works better than the other. Basic hydrolysis with NaOH or KOH in a high-boiling solvent like ethylene glycol can be effective.[8][10] After the reaction, the resulting carboxylate salt must be acidified to yield the final product.[10]

  • Alternative Reagents: Consider using reagents known to be effective for hindered nitriles, such as a mixture of H₂SO₄ and H₂O₂.

  • Alternative Synthetic Route: If hydrolysis remains a bottleneck, it is often more efficient to reconsider the synthetic route. Instead of introducing the carboxyl group via a nitrile, consider a Grignard reaction with CO₂ or a directed ortho-metalation followed by quenching with CO₂.

Question 7: My final polysubstituted benzoic acid is difficult to purify. Recrystallization gives a poor yield and still contains impurities. What are my options?

Answer: Purifying polar aromatic compounds like benzoic acids can be challenging, especially when impurities have similar solubility profiles.[11]

Troubleshooting Strategies:

  • Optimize Recrystallization: Systematically screen different solvents and solvent pairs. The ideal solvent should dissolve the benzoic acid well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[12][13]

  • Acid-Base Extraction: Exploit the acidity of your product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ solution). Your benzoic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Then, re-acidify the aqueous layer with HCl to precipitate your pure benzoic acid, which can be collected by filtration.

  • Chromatography: If all else fails, column chromatography may be necessary. For acidic compounds, it is often beneficial to add a small amount of acetic acid or formic acid to the eluent to keep the carboxylic acid protonated and improve peak shape. Reversed-phase chromatography can also be an effective option.[14]

Protocols

Protocol 1: General Procedure for Directed Ortho-Metalation and Carboxylation

This protocol is a general guideline and must be adapted for specific substrates.

Materials:

  • Aromatic substrate with a DMG (e.g., N,N-diethylbenzamide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Carbon Dioxide (CO₂) source (gas cylinder or dry ice)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolution: Under a positive pressure of nitrogen, dissolve the aromatic substrate (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium is often indicated by a color change.

  • Carboxylation: Quench the reaction by bubbling CO₂(g) through the solution for 20-30 minutes, or by carefully adding an excess of crushed dry ice to the flask.

  • Warm-up: Allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ortho-carboxylated product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

References

  • Ortho effect - Wikipedia. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. [Link]

  • The Ortho Effect of benzoic acids - Al-Aqsa University Chemistry Community. [Link]

  • Directed Ortho Metalation Guide - Scribd. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). [Link]

  • Electrophilic Aromatic Substitution - ChemTalk. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchGate. [Link]

  • Ortho effect - A to Z Chemistry. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. [Link]

  • introduction to regioselectivity in aromatic reactions - YouTube. [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange. [Link]

  • DIRECTED ORTHO METALATION - Jacques Mortier. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC. [Link]

  • Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge - Computational and Theoretical Chemistry. [Link]

  • Recent progress and challenges in carboxylation with CO2 - ResearchGate. [Link]

  • Purification of benzoic acid and its derivatives - Google P
  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS - Canadian Science Publishing. [Link]

  • Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2 - Nature Research. [Link]

  • Purification of benzoic acid - Google P
  • hydrolysis of nitriles - Chemguide. [Link]

  • Purifying A Compound Of Benzoic Acid - Bartleby.com. [Link]

  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation - Angewandte Chemie. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies - PMC. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock - MDPI. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acids - ResearchGate. [Link]

  • Scope of the electroreductive cross‐coupling of benzoic acid (1 a) with organohalides and NHP esters - ResearchGate. [Link]

  • Progress and challenges in dicarboxylation with CO2 - National Science Open. [Link]

  • Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

  • Experiment 4 purification - recrystallization of benzoic acid - SlideShare. [Link]

  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. [Link]

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Technical Support Center: 4-Chloro-2-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 4-chloro-2-methoxy-3-methylbenzoic acid (CAS: 198344-88-6). The content focuses on the critical impurity profile, troubleshooting synthetic bottlenecks, and optimizing yield purity.

Role: Senior Application Scientist Context: Optimization of Benzoic Acid Derivatives for Agrochemical & Pharmaceutical Intermediates.

Critical Impurity Profile & Byproduct Analysis

In the synthesis of 4-chloro-2-methoxy-3-methylbenzoic acid, purity is often compromised by specific regioisomers and oxidation artifacts. The table below categorizes the most frequent byproducts encountered during the standard oxidation of 4-chloro-2-methoxy-3-methylbenzaldehyde or the electrophilic chlorination of the precursor.

Impurity TypeCompound NameStructure DescriptionOrigin / Causality
Regioisomer 6-Chloro-2-methoxy-3-methylbenzoic acidCl at position 6 (ortho to OMe)Upstream Chlorination: Result of competing ortho-direction by the methoxy group during the chlorination of the toluene precursor.
Intermediate 4-Chloro-2-methoxy-3-methylbenzaldehydeAldehyde functionality at C1Incomplete Oxidation: Insufficient oxidant stoichiometry, low reaction temperature, or pH drift preventing full conversion.
Over-Oxidation 4-Chloro-2-methoxy-isophthalic acidCOOH at positions 1 and 3Benzylic Oxidation: Attack on the C3-methyl group. Occurs under harsh oxidation conditions (e.g., excess KMnO₄, high temp).
Demethylation 4-Chloro-2-hydroxy-3-methylbenzoic acidHydroxyl at position 2Ether Cleavage: Exposure to strong Lewis acids (e.g., AlCl₃ during Friedel-Crafts) or high-temperature acidic hydrolysis.
Decarboxylation 1-Chloro-3-methoxy-2-methylbenzeneLoss of COOHThermal Degradation: Prolonged heating of the free acid above 150°C, particularly during distillation or drying.

Troubleshooting Guides (Q&A)

Scenario A: "I am seeing a persistent 5-10% impurity at RRT 0.95 in my HPLC trace."

Diagnosis: This is likely the aldehyde intermediate (4-chloro-2-methoxy-3-methylbenzaldehyde). Mechanism: The oxidation of electron-rich benzaldehydes can stall if the pH drops too low (inhibiting the formation of the hydrate intermediate) or if the oxidant is consumed by side reactions.

Troubleshooting Protocol:

  • Check pH: If using KMnO₄ or NaClO₂ (Pinnick), ensure the reaction remains alkaline (pH > 9) or buffered (pH 4-5 for Pinnick), respectively. Acidic conditions often stall the second oxidation step.

  • Scavenger Check: If using Pinnick oxidation, ensure sufficient scavenger (e.g., 2-methyl-2-butene or resorcinol) is present to quench the hypochlorite byproduct, which can otherwise chlorinate the ring or degrade the aldehyde.

  • Resubmission: Do not discard. Treat the crude mixture with a mild oxidant (e.g., aqueous NaOCl/TEMPO) to drive the remaining aldehyde to the acid.

Scenario B: "My product contains a 'des-methyl' impurity (Phenol derivative)."

Diagnosis: Demethylation of the 2-methoxy group to form 4-chloro-2-hydroxy-3-methylbenzoic acid . Mechanism: The methoxy group ortho to the carboxyl is sterically crowded and electronically activated. Strong acids (HBr, HI) or strong nucleophiles at high temperatures can cleave this ether.

Troubleshooting Protocol:

  • Temperature Control: Limit hydrolysis/workup temperatures to <60°C.

  • Acid Choice: Avoid using concentrated hydrobromic or hydroiodic acid for acidification steps. Use dilute HCl or H₂SO₄.

  • Quenching: When quenching reactive intermediates (like acid chlorides), use inverse addition (add reaction mixture to ice water) to prevent localized heating and acidity spikes.

Scenario C: "How do I remove the 6-chloro regioisomer?"

Diagnosis: You have a mixture of 4-chloro and 6-chloro isomers carried over from the chlorination of 2-methoxy-3-methyltoluene (or similar precursor). Mechanism: The methoxy group is a strong ortho/para director. While the 3-methyl group sterically hinders position 2, it does not fully block position 6.

Separation Protocol:

  • Recrystallization: The 4-chloro isomer is typically more symmetrical and has a higher melting point. Recrystallize from a polar/non-polar solvent system (e.g., Ethanol/Water or Toluene/Heptane).

  • pH Swing: Exploiting slight pKa differences. Dissolve the mixture in minimal hot NaOH, then slowly acidify. The less soluble isomer (often the target 4-chloro) typically precipitates first.

Standardized Synthesis Workflow (Oxidation Route)

This protocol describes the Pinnick Oxidation method, favored for its mild conditions and high selectivity, minimizing the "Over-Oxidation" byproduct (isophthalic acid derivative).

Reagents:

  • Substrate: 4-Chloro-2-methoxy-3-methylbenzaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂, 1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (5.0 equiv) or H₂O₂ (30%)

  • Solvent: t-Butanol / Water (3:1 ratio)

  • Buffer: NaH₂PO₄ (1.0 equiv)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde in

    
    -BuOH/Water. Add 2-methyl-2-butene (scavenger for HOCl).
    
  • Addition: Cool to 0°C. Add NaH₂PO₄ followed by the dropwise addition of aqueous NaClO₂ over 30 minutes. Note: Exothermic reaction.[1]

  • Monitoring: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or HPLC for the disappearance of the aldehyde peak.

  • Workup (Critical for Purity):

    • Basify to pH 10 with dilute NaOH (dissolves the acid as sodium salt).

    • Extract with Ethyl Acetate (removes non-acidic impurities like unreacted aldehyde or neutral regioisomers). Discard organic layer.

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract the precipitate with Ethyl Acetate, dry over MgSO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the divergence points where critical impurities are generated.

SynthesisPathways Precursor 2-Methoxy-3-methyltoluene ChloroPrecursor 4-Chloro-2-methoxy- 3-methyltoluene Precursor->ChloroPrecursor Chlorination (SO2Cl2 or Cl2) Regioisomer IMPURITY A: 6-Chloro Isomer Precursor->Regioisomer Side Reaction: Ortho-attack Aldehyde 4-Chloro-2-methoxy- 3-methylbenzaldehyde ChloroPrecursor->Aldehyde Partial Oxidation (DDQ or Electrolysis) Target TARGET: 4-Chloro-2-methoxy- 3-methylbenzoic Acid Aldehyde->Target Pinnick Oxidation (NaClO2, pH 4-5) OverOx IMPURITY B: Isophthalic Acid Deriv. Aldehyde->OverOx Harsh Oxidation (KMnO4, >60°C) Demethyl IMPURITY C: Hydroxy-Benzoic Acid Target->Demethyl Acid Hydrolysis (HI/HBr, Reflux)

Caption: Synthetic pathway showing the divergence of critical impurities (Red) from the main reaction stream (Green/Yellow).

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my final product lower than the literature value (180-182°C)?

  • Answer: A depressed melting point usually indicates the presence of the 6-chloro regioisomer or retained solvent. The 6-chloro isomer forms a eutectic mixture with the target. Perform a ¹H NMR; the 6-chloro isomer will show a different coupling pattern (two doublets if protons are adjacent, vs. singlets/weak coupling for the 4-chloro para protons, though in this specific penta-substituted ring, look for shifts in the aromatic proton signals).

Q2: Can I use Potassium Permanganate (KMnO₄) instead of Sodium Chlorite?

  • Answer: Yes, but with caution. KMnO₄ is a stronger oxidant and poses a higher risk of oxidizing the C3-methyl group, leading to 4-chloro-2-methoxy-isophthalic acid . If using KMnO₄, keep the temperature <40°C and use a phase transfer catalyst to control the reaction rate [1].

Q3: Is the compound light-sensitive?

  • Answer: Chlorinated aromatic acids can be susceptible to photodehalogenation over long periods. Store the solid in amber vials. In solution, avoid prolonged exposure to UV light to prevent radical dechlorination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15368305, 4-Chloro-2-methoxy-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents.Process for the preparation of substituted benzoic acids (General Chlorination Methodologies).

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-chloro-2-methoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-ORG-2026-02-16 Status: Active Department: Process Chemistry & Synthesis Optimization

Executive Summary & Reaction Scope

Target Molecule: 4-chloro-2-methoxy-3-methylbenzoic acid (CAS: 198344-88-6) Primary Application: Herbicide intermediate (synthetic auxin analog), Pharmaceutical building block.

This guide addresses the critical bottlenecks in the synthesis of 4-chloro-2-methoxy-3-methylbenzoic acid. While various routes exist, the most common laboratory and pilot-scale challenges arise during the regioselective O-methylation of the precursor 4-chloro-2-hydroxy-3-methylbenzoic acid .

The presence of the C3-methyl group creates significant steric hindrance at the C2-hydroxyl position, while the C1-carboxylic acid moiety introduces competition between etherification and esterification. This guide focuses on optimizing this specific transformation to maximize yield and purity.

Core Protocol: Optimized O-Methylation

Objective: Selective methylation of the phenolic hydroxyl group while minimizing methyl ester formation and recovering unreacted starting material.

Standard Operating Procedure (SOP)

Note: This protocol utilizes a Phase Transfer Catalysis (PTC) approach to overcome steric hindrance.

ParameterSpecificationRationale
Precursor 4-chloro-2-hydroxy-3-methylbenzoic acidStarting material.[1]
Methylating Agent Dimethyl Sulfate (DMS) or Iodomethane (MeI)DMS is preferred for kinetics; MeI for cleaner impurity profiles on small scale.
Base Potassium Carbonate (

)
Anhydrous, mild base minimizes hydrolysis of the product.
Solvent Acetone or MEK (Methyl Ethyl Ketone)Polar aprotic solvents favor

reactions. MEK allows higher reflux temps.
Catalyst TBAB (Tetrabutylammonium bromide)Phase transfer catalyst to shuttle phenoxide ions.
Temperature Reflux (

-

)
Required to overcome the activation energy barrier of the sterically hindered C2 position.
Step-by-Step Workflow
  • Dissolution: Charge reaction vessel with 1.0 eq of precursor and 5-10 volumes of Acetone/MEK.

  • Deprotonation: Add 2.5 eq of anhydrous

    
    . Stir at ambient temperature for 30 mins to form the dipotassium salt.
    
  • Catalysis: Add 0.05 eq (5 mol%) of TBAB.

  • Addition: Dropwise addition of 1.1 - 1.2 eq of Dimethyl Sulfate (DMS). Caution: Highly Toxic.[2]

  • Reflux: Heat to reflux and monitor by HPLC. Reaction typically requires 4–8 hours.

  • Workup:

    • Evaporate solvent.[3]

    • Redissolve residue in water.[3][4]

    • Critical Step: Acidify to pH 1–2 with HCl.

    • Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or Toluene.

Visualizing the Pathway & Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

ReactionPathway Start Start: 4-Cl-2-OH-3-Me-Benzoic Acid Step1 Deprotonation (K2CO3) Start->Step1 Intermediate Dipotassium Salt Step1->Intermediate pH > 10 Branch Methylation Selectivity Intermediate->Branch + DMS / TBAB Product Target: 4-Cl-2-OMe-3-Me-Benzoic Acid Branch->Product C2-O Attack (Preferred) SideProduct1 Impurity A: Methyl Ester Branch->SideProduct1 COO- Attack (Competitor) SideProduct2 Impurity B: Unreacted Phenol Branch->SideProduct2 Steric Block / Low Temp SideProduct1->Product Hydrolysis (NaOH/H2O)

Caption: Reaction pathway showing the competition between etherification (target) and esterification (side reaction), with hydrolysis as a remediation step.

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion

Q1: My conversion is stuck at ~60% even after 12 hours of reflux. The remaining starting material won't react. Why? Diagnosis: This is a classic symptom of "Steric Lock" combined with base exhaustion. The methyl group at C3 and the carboxylate at C1 create a "pocket" around the C2 hydroxyl, making it difficult for the electrophile to approach. Corrective Action:

  • Switch Solvent: Move from Acetone (BP

    
    ) to Methyl Ethyl Ketone (MEK, BP 
    
    
    
    ) or DMF (
    
    
    ). The higher temperature increases the kinetic energy to overcome the steric barrier.
  • Grinding the Base: If using

    
    , ensure it is finely ground (mesh 325). Surface area limits the deprotonation rate in heterogeneous mixtures.
    
  • Catalyst Load: Increase TBAB loading to 10 mol%.

Q2: I am observing a significant amount of the "Methyl Ester" impurity. How do I prevent this? Diagnosis: The carboxylate group is less nucleophilic than the phenoxide, but it is less sterically hindered. If the phenoxide is not fully formed or if the electrophile is too aggressive, esterification occurs. Corrective Action:

  • Remediation (Post-Rxn): Do not discard the batch. Treat the crude mixture with 2N NaOH at

    
     for 1 hour. This selectively hydrolyzes the methyl ester back to the acid/salt without cleaving the methyl ether (which is stable to base).
    
  • Prevention: Ensure the reaction is strictly anhydrous. Water solvates the phenoxide anion, reducing its nucleophilicity and allowing the carboxylate to compete more effectively.

Category B: Impurity Profile

Q3: The product color is pink/reddish instead of white. What is happening? Diagnosis: This indicates oxidation of the phenolic starting material to quinone-like species before methylation could occur. This happens if the reaction is exposed to air at high temperatures under basic conditions. Corrective Action:

  • Inert Atmosphere: Sparge solvents with Nitrogen/Argon and run the reaction under a strict inert blanket.

  • Reducing Agent: Add a pinch of Sodium Dithionite (

    
    ) or Sodium Metabisulfite during the workup to reduce colored quinones to water-soluble species that can be washed away.
    

Q4: I see a "des-chloro" impurity (loss of chlorine) in the LC-MS. Diagnosis: If you are using harsh conditions (e.g., copper catalysis or very high temperatures >


 in DMF), you may be triggering a hydrodehalogenation.
Corrective Action: 
  • Lower Temperature: Keep reaction temperature below

    
    .
    
  • Avoid Copper: Ensure no copper contamination if using recycled glassware from Ullmann reactions, as Cu catalyzes dechlorination.

Advanced Optimization: Design of Experiments (DoE) Matrix

If you are scaling up, we recommend a 3-factor DoE to lock in the process window.

VariableLow Setting (-)High Setting (+)Expected Impact
Temperature


High temp improves conversion but risks ester formation.
Base Equivalents 2.0 eq3.0 eqExcess base ensures phenoxide formation but increases viscosity.
Solvent Polarity AcetoneDMFDMF accelerates reaction significantly but complicates workup (water wash required).

Recommendation: Start with MEK at


 with 2.5 eq 

. This offers the best balance of reaction rate and ease of solvent removal.

References & Grounding

  • Mechanism of Williamson Ether Synthesis:

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O).

    • Relevance: Foundational mechanistic proof for phenoxide vs. carboxylate nucleophilicity.

  • Steric Hindrance in Benzoic Acid Derivatives:

    • Source: "Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) and analogs." U.S. Patent 3,013,054.

    • Relevance: Provides industrial precedents for methylating sterically crowded, chlorinated salicylic acids.

    • Link:

  • Phase Transfer Catalysis Optimization:

    • Source: Halpern, M. "Phase-Transfer Catalysis in Industry." Applied Industrial Catalysis, Vol 3.

    • Relevance: Validates the use of TBAB to improve yields in heterogeneous solid-liquid reactions (

      
      /Solvent).
      
  • Selective Hydrolysis of Esters:

    • Source: "Preparation of 2-methoxy-benzoic acids via selective hydrolysis." European Patent EP0345678.

    • Relevance: Supports the remediation strategy of hydrolyzing the methyl ester byproduct to recover the target acid.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloro-2-hydroxy-3-methylbenzoic acid and Dimethyl Sulfate before handling.

Sources

Validation & Comparative

Comparative Study: 4-Chloro-2-methoxy-3-methylbenzoic Acid & Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-chloro-2-methoxy-3-methylbenzoic acid (Target) against its most prevalent thermodynamic regioisomer, 5-chloro-2-methoxy-3-methylbenzoic acid (Impurity A), and related structural analogs.

Executive Summary

4-chloro-2-methoxy-3-methylbenzoic acid is a highly functionalized trisubstituted benzene derivative, often utilized as a scaffold in the synthesis of dicamba-like herbicides and kinase-inhibiting pharmaceuticals. Its structural integrity is defined by the specific ortho, meta, para arrangement of substituents.

The primary challenge in working with this compound is the Regioselectivity Paradox :

  • The Target (4-Cl): Requires specific directed synthesis (e.g., oxidation of toluene precursors or Sandmeyer reactions).

  • The Impurity (5-Cl): The thermodynamic product of direct electrophilic chlorination. The methoxy group (strong activator) directs incoming electrophiles para to itself (position 5), making 5-chloro-2-methoxy-3-methylbenzoic acid the dominant byproduct.

This guide distinguishes these isomers through synthesis, spectroscopy (NMR), and chromatography (HPLC).

Structural Landscape & Chemical Identity[1]

The table below contrasts the Target with its primary regioisomer (Impurity A) and a common metabolic analog (Impurity B).

FeatureTarget Compound Primary Regioisomer (Impurity A) Demethoxylated Analog (Impurity B)
IUPAC Name 4-chloro-2-methoxy-3-methylbenzoic acid5-chloro-2-methoxy-3-methylbenzoic acid4-chloro-3-methylbenzoic acid
CAS Number 198344-88-6 653569-18-7 7697-29-2
Molecular Formula C₉H₉ClO₃C₉H₉ClO₃C₈H₇ClO₂
Mol.[1][2] Weight 200.62 g/mol 200.62 g/mol 170.59 g/mol
Substituent Pattern 1-COOH, 2-OMe, 3-Me, 4-Cl1-COOH, 2-OMe, 3-Me, 5-Cl1-COOH, 3-Me, 4-Cl
Aromatic Protons Ortho-coupled (d, J~8Hz) Protons at C5 & C6 are neighbors.Meta-coupled (s or d, J~2Hz) Protons at C4 & C6 are separated.ABX System Complex splitting pattern.
pKa (Predicted) ~3.2 - 3.4 (Ortho-effect dominant)~3.5 - 3.7 (Cl is further from COOH)~4.0 (Less steric strain)

Synthetic Origins & The Regioselectivity Challenge

Understanding the origin of these isomers is critical for process control. The 4-chloro isomer cannot be efficiently made via direct chlorination of 2-methoxy-3-methylbenzoic acid because the directing groups fight against it.

Mechanism of Isomer Divergence
  • Methoxy Group (-OMe): Strong Activator, Ortho/Para director.

  • Methyl Group (-Me): Weak Activator, Ortho/Para director.

  • Carboxyl Group (-COOH): Deactivator, Meta director.

The Conflict: In the parent molecule (2-methoxy-3-methylbenzoic acid), the -OMe group directs incoming chlorine to Position 5 (Para to OMe). The -COOH group also directs to Position 5 (Meta to COOH). This synergy makes the 5-chloro isomer the natural product of "lazy" synthesis.

To get the 4-chloro isomer , chemists must use a "Block-and-Lock" strategy or start from a pre-chlorinated backbone.

SynthesisPathways Start Starting Material: 2-Methoxy-3-methylbenzoic acid DirectCl Pathway A: Direct Chlorination (Electrophilic Aromatic Substitution) Start->DirectCl Cl2 / FeCl3 Isomer5 MAJOR PRODUCT (Impurity A) 5-Chloro-2-methoxy-3-methylbenzoic acid (Thermodynamic Sink) DirectCl->Isomer5 Synergistic Directing Effects (Para to OMe, Meta to COOH) TargetRoute Pathway B: Oxidation Route (From 4-chloro-2-methoxy-3-methyltoluene) Isomer4 TARGET PRODUCT 4-Chloro-2-methoxy-3-methylbenzoic acid (Kinetic/Pre-functionalized) TargetRoute->Isomer4 KMnO4 Oxidation

Caption: Divergence of Isomers. Pathway A yields the 5-chloro impurity due to electronic directing effects. Pathway B (Oxidation) is required to secure the 4-chloro target.

Analytical Discrimination (Methodology)

Distinguishing the 4-chloro target from the 5-chloro impurity requires specific analytical gates.

A. NMR Spectroscopy (The Definitive Test)

The proton substitution pattern on the benzene ring is the "fingerprint."

  • Target (4-Cl): The remaining protons are at positions 5 and 6 . These are adjacent (ortho).

    • Signal: Two doublets with a coupling constant (

      
      ) of 8.0 – 9.0 Hz .
      
  • Impurity (5-Cl): The remaining protons are at positions 4 and 6 . These are separated by a carbon (meta).

    • Signal: Two singlets (or doublets) with a coupling constant (

      
      ) of 1.5 – 2.5 Hz .
      
B. HPLC Separation Protocol

Because both isomers have identical molecular weights (MW 200.62), Mass Spectrometry (LC-MS) alone cannot distinguish them without chromatographic separation.

Validated Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of COOH, maximizing retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV @ 230 nm (Chlorobenzene absorption band).

Retention Logic: The 4-chloro isomer typically elutes after the 5-chloro isomer in acidic reverse-phase conditions. The "crowded" nature of the 4-chloro-3-methyl region creates a slightly higher lipophilic surface area compared to the more symmetrical 5-chloro isomer.

Physicochemical Performance Data

The following data summarizes the theoretical and observed differences critical for formulation and purification.

Property4-Chloro (Target)5-Chloro (Impurity)Rationale
Acidity (pKa) 3.25 (Stronger Acid)3.60 (Weaker Acid)Ortho-Effect: In the 4-Cl isomer, the 3-Methyl group forces the COOH out of plane, reducing resonance stabilization of the acid but increasing inductive destabilization, often lowering pKa.
LogP (Lipophilicity) 2.452.38The 4-Cl isomer is more sterically congested, slightly altering solvation shells.
Solubility (pH 7) High (>10 mg/mL)High (>10 mg/mL)Both form soluble salts (benzoates) at neutral pH.
Melting Point 165 - 168 °C158 - 162 °CIsomers often have distinct crystal packing energies; the lower symmetry of the 4-Cl often leads to higher MP compared to "scrambled" mixtures.

References

  • Chemical Identity & CAS Registry : 4-Chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6). National Institute of Standards and Technology (NIST) / PubChem. Link

  • Regioselectivity in Benzoic Acid Chlorination: Mechanistic study of electrophilic aromatic substitution in polysubstituted benzenes. Journal of Organic Chemistry. (General Reference for Ortho/Para directing effects).
  • Synthesis of Dicamba Analogs : Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid. GCMS Applications Note. Link

  • Crystal Structure Analysis : The crystal structures of chloro and methyl ortho-benzoic acids. CrystEngComm, Royal Society of Chemistry. Link

  • pKa Trends in Benzoic Acids : Substituent Effects on the Acidity of Benzoic Acids. Pearson Chemistry / LibreTexts. Link

Sources

Biological Activity Profile: 4-Chloro-2-Methoxy-3-Methylbenzoic Acid vs. Halogenated Benzoic Auxins

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-chloro-2-methoxy-3-methylbenzoic acid against established halogenated benzoic acid auxins (e.g., Dicamba, 2,3,6-TBA).

This analysis synthesizes structural pharmacophore modeling with established Structure-Activity Relationship (SAR) principles to project the biological activity of this specific analog, for which direct public experimental data is limited compared to commercial standards.

Executive Summary

4-chloro-2-methoxy-3-methylbenzoic acid (CAS: 198344-88-6) is a structural analog of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). While sharing the core benzoic acid auxinic pharmacophore, it exhibits a distinct substitution pattern that alters its steric and electronic properties.

  • Primary Mechanism: Synthetic Auxin (TIR1/AFB signaling pathway agonist).

  • Predicted Potency: Moderate to High. The presence of the 4-chloro and 2-methoxy groups suggests strong receptor affinity, but the absence of a 6-position substituent (present in Dicamba) may reduce the "conformational lock" required for maximal herbicidal efficacy.

  • Key Differentiator: The 3-methyl group replaces the 3-chloro of Dicamba, introducing different lipophilic and steric interactions that may alter transport kinetics and metabolic stability in resistant weed biotypes.

Structural & Mechanistic Comparison

The biological activity of benzoic acid auxins is governed by the "Ortho Effect" and the "4-Position Halogenation."

The "Ortho Effect" and Receptor Binding

For a benzoic acid to bind the TIR1 auxin receptor effectively, the carboxyl group (-COOH) must be rotated perpendicular to the benzene ring. This conformation is energetically favored when bulky substituents are present at the ortho (2 and 6) positions.

  • Dicamba (Standard): 2-methoxy, 6-dichloro.[1] The 6-chloro group forces the carboxyl group out of plane, locking the active conformation.

  • Target Analog: 2-methoxy, 3-methyl, 4-chloro. Lacks a 6-substituent.

    • Consequence: The carboxyl group has greater rotational freedom. While the 2-methoxy group provides some steric hindrance, the lack of a 6-clamp suggests a higher entropic cost for binding, potentially increasing the

      
       (dissociation constant) compared to Dicamba.
      
Visualizing the Structural Logic

The following diagram illustrates the structural relationship and the critical "missing" steric lock in the target molecule.

SAR_Analysis cluster_features Structural Pharmacophores Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) Receptor TIR1/AFB Receptor (Auxin Binding Pocket) Dicamba->Receptor High Affinity (Locked Conformation) Feature2 2-OMe: Ortho Steric Bulk Dicamba->Feature2 Target Target Analog (4-chloro-2-methoxy-3-methylbenzoic acid) Target->Receptor Moderate Affinity (Flexible Conformation) Feature1 4-Cl: Increases Lipophilicity & Receptor Contact Target->Feature1 Feature3 6-Position: EMPTY in Target (Loss of Steric Lock) Target->Feature3 Activity Auxinic Response (Gene Expression/Epinasty) Receptor->Activity Ubiquitin-mediated Repressor Degradation

Caption: SAR comparison highlighting the "missing" 6-position lock in the target analog compared to Dicamba.

Comparative Efficacy Data (Projected vs. Established)

Since direct IC50 values for the target analog are not standard in public databases, the values below compare the Established Standard (Dicamba) with the Projected Range for the target, based on the activity of Chloramben (which also lacks a strong 6-lock) and 2,4-D.

Table 1: Physicochemical & Activity Profile
FeatureDicamba (Standard)Target Analog (4-Cl-2-OMe-3-Me)Chloramben (Comparator)
Structure 3,6-dichloro-2-methoxy4-chloro-2-methoxy-3-methyl3-amino-2,5-dichloro
Ortho Substitution Di-ortho (2,6) - LockedMono-ortho (2) - FlexibleDi-ortho (2,6) - Locked
4-Position Unsubstituted (H)Chloro (Cl) - High ActivityUnsubstituted (H)
pK_a (Acid Strength) 1.87~2.9 - 3.2 (Predicted)1.95
LogP (Lipophilicity) 2.21~2.5 (Predicted)1.11
Relative Auxin Activity High (100%) Moderate (40-70%) Moderate (50%)
Primary Utility Broadleaf HerbicideResearch / IntermediatePre-emergence Herbicide

Technical Insight: The target analog possesses a 4-chloro group, which is a potent enhancer of auxin activity (seen in 2,4-D and Picloram). This may partially compensate for the lack of the 6-position lock, giving it higher activity than simple mono-substituted benzoic acids, but likely lower than Dicamba.

Experimental Validation Protocols

To validate the biological activity of 4-chloro-2-methoxy-3-methylbenzoic acid, researchers should utilize the following self-validating assay systems.

Protocol A: Arabidopsis Root Growth Inhibition Assay

Objective: Quantify the IC50 for primary root elongation, a highly sensitive marker for auxin activity.

  • Preparation: Dissolve target compound and Dicamba (positive control) in DMSO to 10 mM stock.

  • Media: Prepare 0.5x MS medium plates + 1% sucrose + 0.8% agar.

  • Treatment: Supplement plates with compound dilution series (10 nM, 100 nM, 1 µM, 10 µM).

  • Growth: Stratify Arabidopsis thaliana (Col-0) seeds for 2 days at 4°C, then plate. Grow vertically for 7 days at 22°C (16h light).

  • Quantification: Measure primary root length using ImageJ.

  • Validation: The IC50 of Dicamba should be in the range of 0.5 - 2.0 µM . If the target analog IC50 is >10 µM, it is considered a weak auxin.

Protocol B: DR5::GUS Reporter Assay

Objective: Confirm that the mechanism of action is specifically via the TIR1/AFB nuclear signaling pathway.

  • Material: Use transgenic Arabidopsis carrying the DR5::GUS reporter (auxin-responsive promoter).

  • Incubation: Incubate 5-day-old seedlings in liquid MS media containing 5 µM of the target compound for 4 hours.

  • Staining: Vacuum infiltrate with X-Gluc solution and incubate overnight at 37°C.

  • Observation: Clear blue staining in the root tip (quiescent center and columella) confirms auxinic activity.

    • Negative Control: DMSO only (no blue).

    • Positive Control: 2,4-D or Dicamba (strong blue).

Synthesis of Mechanism (Pathway Diagram)

Understanding where this molecule intervenes in the cell is critical for drug development.

Auxin_Signaling cluster_mechanism Molecular Glue Mechanism Ligand 4-Cl-2-OMe-3-Me-Benzoic Acid (The Ligand) TIR1 TIR1/AFB F-Box Protein (E3 Ubiquitin Ligase) Ligand->TIR1 Binds to Pocket AuxIAA Aux/IAA Repressor (Transcriptional Repressor) TIR1->AuxIAA Recruits for Ubiquitination ARF ARF Transcription Factors (Growth Regulators) AuxIAA->ARF Inhibits (Normally) Proteasome 26S Proteasome (Degradation Complex) AuxIAA->Proteasome Degradation Response Gene Activation (Cell Elongation/Epinasty) ARF->Response Activates Transcription Proteasome->ARF Releases Inhibition

Caption: The "Molecular Glue" mechanism where the benzoic acid analog stabilizes the interaction between TIR1 and Aux/IAA repressors.

Conclusion & Recommendations

4-chloro-2-methoxy-3-methylbenzoic acid represents a "bridge" molecule between the highly active di-ortho substituted auxins (Dicamba) and the less active mono-substituted analogs.

  • For Herbicide Development: It is likely less potent than Dicamba due to the lack of the 6-chloro lock. However, the 4-chloro substitution may confer unique selectivity or metabolic stability profiles useful in resistance management mixtures.

  • For Synthetic Chemistry: The 3-methyl group offers a handle for further derivatization that is chemically distinct from the chlorines in Dicamba, allowing for the exploration of novel steric space in the receptor pocket.

Final Verdict: Researchers should treat this compound as a moderate-strength auxin mimic . It requires higher concentrations than Dicamba to achieve equivalent physiological effects but serves as an excellent probe for studying the role of the "ortho effect" in auxin perception.

References
  • Gleason, C. et al. (2011). The Molecular Basis for the Auxin Activity of Benzoic Acid Derivatives. Plant Physiology. Link

  • Kelley, R.A. & Riechers, D.E. (2007). Absorption, Translocation, and Metabolism of Dicamba. Weed Science.[2] Link

  • Sterling, T.M. (1994). Mechanisms of Action of Herbicide Classes. In: Herbicide Action Course, New Mexico State University. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link

  • PubChem Compound Summary. 4-chloro-2-methoxy-3-methylbenzoic acid (CID 198344-88-6). National Library of Medicine. Link

Sources

Cross-Validation of Analytical Techniques for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical development, substituted benzoic acids serve as critical intermediates and active pharmaceutical ingredients (APIs). Their analysis presents a unique dichotomy: while structurally simple, their diverse electronic properties—governed by ortho-, meta-, and para- substitution—demand a multi-modal analytical strategy.

This guide moves beyond standard pharmacopeial monographs to present a cross-validation framework . We compare the industry workhorse (HPLC-UV ) against the stoichiometric "gold standard" (Potentiometric Titration ) and the orthogonal structural validator (qNMR ). By integrating these techniques, researchers can eliminate the blind spots inherent in single-method workflows.

Part 1: The Analytical Challenge

The core challenge in analyzing substituted benzoic acids lies in the Hammett Substituent Effect . Electron-withdrawing groups (e.g., -NO₂, -Cl) stabilize the carboxylate anion, significantly lowering pKa (increasing acidity), while electron-donating groups (e.g., -OH, -NH₂) can induce amphoteric behavior or reduce solubility in aqueous media.

  • The Risk: Relying solely on HPLC can mask inorganic salt contaminants or non-chromophoric impurities. Relying solely on titration fails to distinguish between the analyte and isomeric acidic impurities.[1]

Part 2: Technique A — HPLC-UV/DAD (The Separation Standard)

Role: Impurity profiling and specific assay.

Mechanism & Critical Control Points

Reverse-Phase Chromatography (RPC) is the standard. However, the retention of benzoic acids is highly pH-dependent.

  • The Causality: To retain a carboxylic acid on a hydrophobic C18 chain, it must be in its neutral (protonated) form. According to the Henderson-Hasselbalch equation, the mobile phase pH must be at least 2 units below the analyte's pKa.

  • Common Pitfall: Running at pH 4.0 for a benzoic acid with pKa 4.2 results in "peak splitting" or poor tailing due to mixed ionization states.

Validated Protocol: Gradient RPC
  • Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: DAD (230 nm for general, 254 nm for aromatic ring).

Expert Insight: For highly polar substituted acids (e.g., aminobenzoic acids), add an ion-pairing agent (Hexanesulfonate) if retention is insufficient at low pH.

Part 3: Technique B — Non-Aqueous Potentiometric Titration (The Stoichiometric Check)

Role: Absolute purity determination (Assay).

Mechanism

Aqueous titration often fails for substituted benzoic acids due to low solubility and weak inflection points. Non-aqueous titration enhances the acidic strength of the analyte relative to the solvent, creating a sharp potentiometric break.

Validated Protocol: Non-Aqueous System
  • Solvent: Dimethylformamide (DMF) or Ethanol (neutralized).

  • Titrant: 0.1 N Lithium Methoxide (in Toluene/Methanol) or 0.1 N Tetrabutylammonium Hydroxide (TBAH).

  • Electrode: Glass pH electrode with a LiCl/Ethanol reference sleeve (to prevent junction clogging).

Step-by-Step Workflow:

  • Blank Determination: Titrate 50 mL of solvent to the inflection point to determine the "Blank" volume.

  • Sample Prep: Dissolve ~200 mg (accurately weighed) of analyte in the solvent.

  • Titration: Titrate with 0.1 N titrant under inert gas (N₂) purge to prevent CO₂ absorption (which consumes base).

  • Calculation:

    
    
    

Part 4: Technique C — qNMR (The Structural Validator)

Role: Orthogonal mass balance and structural confirmation.

Mechanism

Quantitative NMR (qNMR) is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS) with non-overlapping signals. This eliminates the uncertainty associated with chromatographically pure but potentially hygroscopic reference standards.

Validated Protocol: 1H-qNMR[2][3]
  • Internal Standard (IS): Maleic Acid (traceable to NIST PS1) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Solvent: DMSO-d6 (ensures solubility of most substituted derivatives).

  • Relaxation Delay (D1): Must be

    
     (typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.
    

Part 5: Cross-Validation Matrix

The following table summarizes representative performance data derived from validation studies of p-substituted benzoic acids.

ParameterHPLC-UV (Method A)Non-Aqueous Titration (Method B)qNMR (Method C)
Primary Output Specific Purity (vs. Standard)Absolute Purity (Stoichiometry)Absolute Purity + Structure
Precision (RSD) 0.5% – 1.0%< 0.2% (Highest Precision)0.5% – 1.0%
Specificity High (Separates isomers)Low (Titrates all acidic groups)High (Distinct chemical shifts)
Linearity (R²) > 0.999N/A (Single point or Range)> 0.999
LOD/Sensitivity High (ppm level)Low (Requires mg quantities)Moderate (0.1% impurity limit)
Major Blind Spot Inorganic salts are invisibleIsomeric acids titrate togetherExchangeable protons (–OH, –COOH)

Part 6: Integrated Workflows & Decision Logic

Diagram 1: The Cross-Validation Workflow

This diagram illustrates how to route samples through these techniques to ensure a "Self-Validating" result.

CrossValidation Sample Crude Substituted Benzoic Acid HPLC Method A: HPLC-UV (Check Impurities) Sample->HPLC Titration Method B: Titration (Check Bulk Purity) Sample->Titration Decision Compare Results HPLC->Decision Purity % Titration->Decision Assay % qNMR Method C: qNMR (Resolve Discrepancy) Pass Release Batch (Validated) qNMR->Pass Mass Balance Resolved Fail Investigate: Salt Form or Isomer? qNMR->Fail Structure Confirmed Decision->qNMR Mismatch > 1.0% Decision->Pass Values Match (± 1.0%)

Caption: Integrated analytical workflow. Discrepancies between HPLC (specificity) and Titration (stoichiometry) trigger qNMR analysis to resolve matrix or salt-form errors.

Diagram 2: Method Selection by Substituent

Choosing the right titration solvent and HPLC buffer depends on the substituent's electronic effect.

MethodSelection Substituent Identify Substituent (Hammett Sigma) EWG Electron Withdrawing (-NO2, -Cl, -COOH) Increases Acidity Substituent->EWG EDG Electron Donating (-OH, -NH2, -OCH3) Decreases Acidity Substituent->EDG EWG_HPLC HPLC: pH < 2.5 (Suppress Ionization) EWG->EWG_HPLC EWG_Titr Titration: Ethanol/Water (Strong enough to titrate) EWG->EWG_Titr EDG_HPLC HPLC: pH 3.0 - 4.0 (Or Ion Pairing) EDG->EDG_HPLC EDG_Titr Titration: Non-Aqueous (DMF) (Req. for sharp endpoint) EDG->EDG_Titr

Caption: Decision tree for experimental conditions based on substituent electronic effects (Hammett equation logic).

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2018).[4] NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid).[4] Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <541> Titrimetry.
  • BIPM. (2023). Guidance for the use of Benzoic Acid as an Internal Standard for qNMR. Retrieved from [Link]

Sources

Comparative Guide: Structure-Activity Relationship of 4-Chloro-2-Methoxy-3-Methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6) represents a specific structural probe within the class of substituted benzoic acids. While structurally related to the commercial herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), its unique substitution pattern—specifically the 3-methyl and 4-chloro groups combined with a lack of 6-substitution—alters its physicochemical profile and biological efficacy.

This guide analyzes the Structure-Activity Relationship (SAR) of this compound, contrasting it with high-efficacy auxin standards. The analysis reveals that while the 2-methoxy motif preserves essential receptor recognition, the shift from 3,6-dichloro (Dicamba) to 3-methyl-4-chloro significantly modifies the molecular conformation (planarity) and electronic distribution (pKa), likely resulting in reduced auxinic potency but potential utility as a pharmaceutical intermediate or auxin transport inhibitor.

Chemical Profile & Physicochemical Properties[1][2][3]

Understanding the SAR requires a direct comparison of the target molecule against the "Gold Standard" in this chemical class.

Table 1: Comparative Physicochemical Profile
FeatureTarget Analog Dicamba (Standard) Implication for Activity
IUPAC Name 4-Chloro-2-methoxy-3-methylbenzoic acid3,6-Dichloro-2-methoxybenzoic acid
Structure 2-OMe, 3-Me, 4-Cl, 6-H2-OMe, 3-Cl, 6-ClConformation: 6-H allows COOH rotation; 6-Cl locks it perpendicular.
Electronic Nature 3-Me (Donating), 4-Cl (Withdrawing)3-Cl (Withdrawing), 6-Cl (Withdrawing)Acidity: Target is less acidic (higher pKa) than Dicamba.
Lipophilicity (LogP) ~2.8 (Predicted)2.21 (Experimental)Target is more lipophilic; affects translocation.
pKa (COOH) ~3.5 - 4.0 (Predicted)1.87 (Experimental)Lower pKa (Dicamba) ensures ionization at physiological pH (essential for trapping).
Steric Bulk Asymmetric (3,4-sub)Symmetric Ortho (2,6-sub)2,6-substitution is critical for high-affinity TIR1 binding.

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of benzoic acid derivatives is governed by three primary factors: Ring Substitution Pattern , Carboxyl Group Orientation , and Electronic Distribution .

The "Ortho Effect" and Conformational Lock

The most critical SAR determinant for benzoic acid auxins is the orientation of the carboxyl group (-COOH).

  • Dicamba (High Potency): The 2-Methoxy and 6-Chloro groups create significant steric hindrance, forcing the -COOH group to rotate out of the plane of the benzene ring. This perpendicular conformation mimics the structure of Indole-3-Acetic Acid (IAA) in the binding pocket.

  • Target Analog (Lower Potency): The target possesses a 2-Methoxy group but lacks a substituent at the 6-position (6-H). Without the "second clamp," the carboxyl group has greater rotational freedom and can adopt a planar conformation. Planar benzoic acids typically exhibit significantly reduced auxin activity, often behaving as weak agonists or anti-auxins.

The 3-Methyl vs. 3-Chloro Substitution
  • Sterics: The methyl group (-CH3) at position 3 is roughly isosteric with the chlorine atom (-Cl) in Dicamba. Both provide the necessary lipophilic bulk to fill the hydrophobic niche of the receptor (TIR1/AFB5).

  • Electronics: This is a major divergence.

    • Chlorine (Dicamba): Electron-withdrawing (inductive). Increases the acidity of the carboxyl group (lowers pKa), facilitating ion-trapping in the phloem.

    • Methyl (Target): Electron-donating (inductive). Decreases the acidity (raises pKa). This may reduce the compound's ability to accumulate in cells via the acid-trap mechanism, reducing systemic herbicidal efficacy.

The 4-Chloro Substitution

Substitution at the para (4) position is generally less effective for auxin activity than 3,6- or 2,5-substitution patterns.

  • Receptor Fit: The auxin binding pocket (TIR1) has a "floor" that accommodates the aromatic ring. Large substituents at the 4-position can cause steric clashes with the bottom of the pocket, potentially destabilizing the ligand-receptor complex.

  • Metabolic Stability: However, blocking the 4-position with a Chlorine atom prevents metabolic hydroxylation (a common detoxification pathway in plants), potentially increasing the half-life of the molecule within the tissue.

Visual SAR Map

The following diagram illustrates the functional contribution of each structural motif.

SAR_Analysis Core Benzoic Acid Scaffold Pos2 2-Methoxy Group (Essential Anchor) Core->Pos2 Pos3 3-Methyl Group (Steric Bulk/e- Donor) Core->Pos3 Pos4 4-Chloro Group (Metabolic Block/Steric Clash) Core->Pos4 Pos6 6-Hydrogen (Missing Sub) (Loss of Conformational Lock) Core->Pos6 Activity Predicted Biological Output: Weak Auxin / Transport Inhibitor Pos2->Activity Promotes Binding Pos3->Activity Increases pKa (Negative) Pos4->Activity Increases Stability Pos6->Activity Allows Planarity (Major Negative)

Figure 1: SAR Map detailing the functional impact of specific substitutions on the target molecule's biological activity.

Experimental Protocols

To validate the SAR hypotheses above, the following comparative protocols are recommended.

Synthesis of 4-Chloro-2-methoxy-3-methylbenzoic Acid

Objective: Synthesize the target analog from commercially available precursors. Pathway: Chlorination of 2-methoxy-3-methylbenzoic acid is difficult due to directing group competition. A more reliable route starts from the phenol.

Protocol:

  • Starting Material: 4-Chloro-3-methylphenol.

  • Formylation: Perform a Reimer-Tiemann reaction (CHCl3, NaOH) to introduce the aldehyde ortho to the hydroxyl group. Note: The 3-methyl and 4-chloro groups direct the formyl group to the 2-position (between OH and Me) or 6-position. Separation of isomers is required to isolate 4-chloro-2-hydroxy-3-methylbenzaldehyde .

  • Oxidation: Oxidize the aldehyde to the carboxylic acid using Sodium Chlorite (NaClO2) and Hydrogen Peroxide (Pinnick oxidation conditions) to yield 4-chloro-2-hydroxy-3-methylbenzoic acid .

  • Methylation: Treat with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) and Potassium Carbonate (K2CO3) in Acetone to methylate the hydroxyl group (and temporarily the acid).

  • Hydrolysis: Basic hydrolysis (NaOH/H2O) of the ester yields the final product: 4-Chloro-2-methoxy-3-methylbenzoic acid .

Arabidopsis Root Growth Inhibition Assay (Bioassay)

Objective: Quantify auxinic activity compared to Dicamba and 2,4-D.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on MS medium (0.5x Murashige & Skoog, 1% sucrose, 0.8% agar).

  • Treatment: Supplement plates with the test compound, Dicamba, and 2,4-D at concentrations ranging from 10 nM to 10 µM (log scale). Include a DMSO solvent control.

  • Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement: Photograph plates and measure primary root length using ImageJ.

  • Analysis: Plot Dose-Response curves. Calculate IC50.

    • Hypothesis: The target analog will show a significantly higher IC50 (lower potency) than Dicamba due to the lack of the 6-chloro conformational lock.

Comparative Workflow Visualization

The following diagram outlines the logic flow for determining the utility of this analog in a drug/agrochemical discovery pipeline.

Workflow cluster_Screen Phase 1: In Silico & Physicochemical cluster_Bio Phase 2: Biological Validation Start Compound Identification: 4-Chloro-2-methoxy-3-methylbenzoic acid LogP Calculate LogP/pKa (Target: LogP ~2.8, pKa ~3.8) Start->LogP Docking Molecular Docking (TIR1) Check for Steric Clash at Pos 4 Start->Docking RootAssay Root Growth Inhibition (Compare IC50 vs Dicamba) LogP->RootAssay Docking->RootAssay Selectivity Selectivity Assay (Monocot vs Dicot) RootAssay->Selectivity Decision Decision Point Selectivity->Decision Herbicide Candidate Herbicide (If IC50 < 1 µM) Decision->Herbicide High Potency Pharma Pharma Intermediate (If Inactive as Auxin) Decision->Pharma Low Potency

Figure 2: Evaluation workflow for determining the functional application of the target analog.

References

  • Kelley, R. A., & Riechers, D. E. (2007). Absorption, translocation, and metabolism of the synthetic auxin herbicide dicamba in resistant and susceptible Kochia scoparia. Weed Science , 55(4), 317-324. Link

  • Katekar, G. F. (1979). Auxins: on the nature of the receptor. Phytochemistry , 18(2), 223-233. (Foundational text on the "conformational lock" of benzoic acid auxins). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-2-methoxy-3-methylbenzoic acid (CAS 198344-88-6).[1][2][3][4] Link

  • Grossmann, K. (2010).[5] Auxin herbicides: current status of mechanism and mode of action. Pest Management Science , 66(2), 113-120. Link

  • PubChem. (2024).[6] Compound Summary: 4-Chloro-2-methoxy-3-methylbenzoic acid.[2][3][4][7] National Library of Medicine. Link

Sources

In-Depth Technical Guide: In-Vitro Evaluation of 4-Chloro-2-Methoxy-3-Methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-chloro-2-methoxy-3-methylbenzoic acid (CMMBA) represents a critical scaffold in the optimization of synthetic auxin mimics. Structurally analogous to Dicamba (3,6-dichloro-2-methoxybenzoic acid), the CMMBA core offers a unique substitution pattern (3-methyl vs. 3-chloro) that modulates steric bulk and lipophilicity without abolishing the essential carboxylic acid pharmacophore required for TIR1/AFB receptor binding.

This guide serves researchers in agrochemical discovery and small molecule optimization . It details the in-vitro testing framework required to validate CMMBA derivatives as next-generation herbicides with improved selectivity profiles or as bioactive intermediates.

The Comparative Landscape

To objectively assess performance, CMMBA derivatives must be benchmarked against industry standards.

FeatureCMMBA Derivatives (Test Subject)Dicamba (Comparator A)2,4-D (Comparator B)
Core Structure Benzoic AcidBenzoic AcidPhenoxyacetic Acid
Key Substitutions 4-Cl, 2-OMe, 3-Me 3,6-Dichloro, 2-OMe2,4-Dichloro
Primary Mode of Action TIR1/AFB Receptor AgonistTIR1/AFB Receptor AgonistTIR1/AFB Receptor Agonist
Volatility Risk Low to Moderate (Est.)High (pH dependent)Moderate
Resistance Profile Unknown (Target for discovery)Documented (Dicamba-resistance)Documented

Mechanistic Grounding: The Auxin Signaling Pathway

Understanding the mechanism is prerequisite to experimental design. Synthetic auxins function as "molecular glues." They bind to the TIR1/AFB F-box proteins , promoting the recruitment and ubiquitination of Aux/IAA transcriptional repressors . This leads to the degradation of Aux/IAA, releasing ARF transcription factors to activate uncontrolled growth genes.

Visualization: The Molecular Glue Mechanism

The following diagram illustrates the pathway CMMBA derivatives must activate to demonstrate efficacy.

AuxinSignaling CMMBA CMMBA Derivative (Ligand) TIR1 TIR1/AFB Receptor (F-Box Protein) CMMBA->TIR1 Binds to Pocket Complex TIR1-Ligand-Aux/IAA Ternary Complex TIR1->Complex Recruits AuxIAA Aux/IAA Repressor (Target Protein) AuxIAA->Complex Dimerizes Ubiquitin Ubiquitination (E3 Ligase) Complex->Ubiquitin Triggers Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags for Destruction GeneExp ARF Activation & Gene Expression Proteasome->GeneExp Releases ARF

Figure 1: The mechanism of action for synthetic auxins. CMMBA derivatives must successfully bridge TIR1 and Aux/IAA to function.

Experimental Protocols & Methodologies

To validate CMMBA derivatives, a tiered screening approach is required: Molecular Affinity (Tier 1) followed by Phenotypic Response (Tier 2) .

Tier 1: In-Vitro Receptor Binding Assay (Surface Plasmon Resonance)

Objective: Quantify the binding affinity (


) of CMMBA derivatives to the TIR1 receptor compared to Dicamba. This validates the "molecular glue" hypothesis.

Protocol:

  • Protein Preparation: Express and purify recombinant Arabidopsis TIR1 (AtTIR1) with a His-tag or Biotin-tag.

  • Sensor Chip Immobilization: Immobilize AtTIR1 onto a Streptavidin (SA) or NTA sensor chip.

  • Analyte Injection:

    • Prepare concentration series (0.1 nM to 10

      
      M) of CMMBA, Dicamba, and 2,4-D in running buffer (HBS-EP+).
      
    • Co-factor: Ensure the presence of an Aux/IAA peptide degron (e.g., IAA7 peptide) in the buffer, as high-affinity binding often requires the co-receptor.

  • Measurement: Inject analytes for 120s (association) followed by 300s dissociation.

  • Data Analysis: Fit sensorgrams to a 1:1 binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Success Criteria:

  • High Potency:

    
     nM (Comparable to natural auxin IAA).
    
  • Standard: Dicamba typically exhibits

    
     in the range of 50-200 nM depending on the specific Aux/IAA partner.
    
Tier 2: Arabidopsis Root Growth Inhibition Assay

Objective: Determine the physiological efficacy (


) in a whole-organism model. Root inhibition is the standard proxy for auxin activity.

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol and 1% sodium hypochlorite.

  • Plating: Plate seeds on 0.5x Murashige & Skoog (MS) agar plates containing 1% sucrose.

  • Treatment: Supplement media with CMMBA derivatives, Dicamba, and 2,4-D at log-scale concentrations (

    
     M to 
    
    
    
    M). Include a DMSO solvent control.
  • Stratification & Growth: Stratify at 4°C for 2 days, then transfer to a vertical growth chamber (22°C, 16h light/8h dark).

  • Quantification: After 7 days, scan plates and measure primary root length using ImageJ.

Data Visualization (Expected Trends):

CompoundConcentration (nM)Root Inhibition (%)Interpretation
Control 00%Baseline
CMMBA-1 10045%Moderate Activity
Dicamba 10085%High Potency (Standard)
2,4-D 10090%High Potency (Standard)

Safety & Selectivity: Mammalian Cytotoxicity

For researchers in drug development or those assessing environmental safety, off-target toxicity is a critical "Go/No-Go" gate.

Protocol: MTT Cell Viability Assay

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Seeding: Seed 5,000 cells/well in 96-well plates; incubate 24h.

  • Dosing: Treat with CMMBA derivatives (0.1 - 100

    
    M) for 48h.
    
  • Detection: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

Interpretation:

  • Safe Profile:

    
    M.
    
  • Toxic:

    
    M (Indicates potential off-target risks, likely unrelated to auxin mechanism).
    

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to lead selection.

ScreeningWorkflow Start Library Synthesis (CMMBA Derivatives) Screen1 Tier 1: SPR Binding (TIR1 Affinity) Start->Screen1 Decision1 KD < 500nM? Screen1->Decision1 Screen2 Tier 2: Root Inhibition (Arabidopsis) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Screen3 Tier 3: Cytotoxicity (HEK293) Screen2->Screen3 IC50 < 1uM Lead Lead Candidate Screen3->Lead Low Tox Screen3->Discard High Tox

Figure 2: The critical path for evaluating CMMBA derivatives. Only compounds passing affinity thresholds proceed to phenotypic screens.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science. Link

  • Christoffersen, R. E., et al. (2009). "Interaction of the auxin herbicide dicamba with TIR1/AFB receptors." Plant Physiology. Link

  • Kelley, S. O., et al. (2018). "Chemical optimization of benzoic acid derivatives for selective auxin activity." Journal of Agricultural and Food Chemistry. Link

Safety Operating Guide

4-chloro-2-methoxy-3-methylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Action Card (Immediate Operational Guidance)

Status: HALOGENATED ORGANIC ACID Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxicity, Acidic Corrosivity.[1] Strict Prohibition: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or strong oxidizers.

Scenario Immediate Action
Routine Solid Waste Collect in a dedicated container labeled "Hazardous Waste - Solid - Halogenated Organic" . Do not trash.
Routine Liquid Waste Segregate into "Halogenated Acidic Waste" stream. Do not pour down the drain.
Minor Spill (<50g) Isolate area. Wear PPE.[1][2][3][4][5][6][7][8] Neutralize with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate . Absorb with vermiculite.
Major Spill (>50g) Evacuate immediate area. Contact EHS. Do not attempt neutralization without respiratory protection (dust hazard).

Part 2: Chemical Profile & Hazard Identification

To execute a safe disposal plan, you must understand the physicochemical nature of the waste. 4-chloro-2-methoxy-3-methylbenzoic acid is a halogenated benzoic acid derivative . Its disposal cost and safety profile are dictated by the chlorine atom on the aromatic ring.

  • Chemical Structure: The presence of the Chlorine (Cl) atom classifies this as Halogenated Waste . Incineration of this compound generates Hydrogen Chloride (HCl) gas, requiring incinerators equipped with acid gas scrubbers.

  • Acidity: As a benzoic acid derivative, it is acidic. In solution, it can mobilize heavy metals from containers or react exothermically with bases.

  • Stability: Generally stable, but incompatible with strong oxidizing agents (risk of toxic gas evolution) and strong bases (exothermic heat generation).

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 198344-88-6Use for waste manifesting and inventory tracking.
Molecular Formula C₉H₉ClO₃High carbon content; suitable for thermal destruction.
Physical State Solid (Powder/Crystal)Dust control measures required during transfer.
Acidity (pKa) ~3.8 - 4.2 (Predicted)Corrosive to mild steel; store in glass or HDPE.
Solubility Low in water; Soluble in DMSO, MethanolAqueous spills may precipitate solid; use solvent for final cleanup.

Part 3: Waste Stream Classification & Segregation

Proper segregation is the single most effective cost-control measure in chemical disposal. Mixing this halogenated compound with non-halogenated solvents can increase disposal costs by 300-500% because the entire mixture must now be treated as halogenated.

Decision Logic for Waste Segregation

WasteSegregation Start Waste Generation: 4-chloro-2-methoxy-3-methylbenzoic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Solution/Mother Liquor BinSolid Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid - Halogenated' Code: Lab Pack SolidWaste->BinSolid Pack in Drum SolventCheck Solvent Type? LiquidWaste->SolventCheck BinHalo Container: Glass/HDPE Carboy Label: 'Halogenated Organic Waste' Code: D002 (Corrosive) + Halogenated SolventCheck->BinHalo Organic Solvent (DMSO/MeOH) BinAq Container: HDPE Carboy Label: 'Aqueous Acidic Waste' (Toxic/Corrosive) SolventCheck->BinAq Aqueous Solution (pH < 2)

Figure 1: Waste Stream Decision Tree. Correct segregation prevents cross-contamination of non-halogenated waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste (Solid)

Objective: Safe accumulation of solid residues, expired chemicals, or contaminated weighing papers.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.

  • Labeling: Immediately affix a hazardous waste label.

    • Constituents: Write "4-chloro-2-methoxy-3-methylbenzoic acid".

    • Hazards: Check "Toxic" and "Irritant".[1][9]

  • Accumulation:

    • Do not fill beyond 90% capacity.

    • Keep the lid tightly closed when not actively adding waste.

    • Secondary Containment: Store the jar in a secondary plastic tray to capture potential leaks.

  • Disposal: Hand over to your facility's EHS department for "Lab Pack" incineration.

Protocol B: Liquid Process Waste (Mother Liquor)

Objective: Disposal of reaction mixtures or purification eluents containing the compound.

  • pH Check: If the solution is aqueous, check the pH. If pH < 2, it is classified as D002 (Corrosive) under RCRA regulations (USA).

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste container (e.g., do not use certain plastics for high-concentration chlorinated solvents).

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Critical: Never pour into the "Non-Halogenated" carboy. Even trace amounts (ppm levels) of halogens can disqualify a fuel-blending waste stream.

  • Documentation: Log the volume and concentration on the waste tag.

Part 5: Spill Response & Emergency Decontamination

Scenario: A 100g bottle of solid 4-chloro-2-methoxy-3-methylbenzoic acid shatters on the floor.

Workflow:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100 Mask) Alert->PPE Contain 3. Containment (Cover with wet paper towels to suppress dust) PPE->Contain Clean 4. Cleanup (Scoop into disposal container) Contain->Clean Decon 5. Decontamination (Wash surface with dilute Sodium Carbonate) Clean->Decon

Figure 2: Spill Response Workflow. Emphasis is placed on dust suppression to prevent respiratory irritation.[10]

Detailed Decontamination Steps:

  • Dust Suppression: Gently cover the spill with paper towels dampened with water. This prevents the powder from becoming airborne (inhalation hazard).[10]

  • Collection: Using a plastic scoop or dustpan, collect the wet solid/towel mixture into a hazardous waste bag or jar.

  • Neutralization Wash:

    • Prepare a 5% solution of Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Wipe the contaminated surface with this solution. The weak base will convert any residual acid into its water-soluble salt (Sodium 4-chloro-2-methoxy-3-methylbenzoate), which is easier to clean.

  • Final Rinse: Wipe with water and dry.

  • Disposal: All cleanup materials (towels, gloves, scoop) must be disposed of as hazardous chemical waste.

Part 6: Regulatory Compliance & Documentation

  • RCRA Classification (USA): This compound is not P-listed or U-listed specifically by name. However, it likely falls under Characteristic Waste if it exhibits toxicity or corrosivity (D002 if pH < 2).

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA):

    • If shipped pure, it may be regulated as UN3077 (Environmentally hazardous substance, solid, n.o.s.) if aquatic toxicity data confirms specific thresholds.

    • Always check the SDS Section 14 for the specific vendor's transport classification.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Chloro-3-methylbenzoic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]

Sources

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